molecular formula C8H11NO2 B1423164 (6-Ethoxypyridin-2-yl)methanol CAS No. 890655-75-1

(6-Ethoxypyridin-2-yl)methanol

Cat. No.: B1423164
CAS No.: 890655-75-1
M. Wt: 153.18 g/mol
InChI Key: VVLAGYGCPZFAQX-UHFFFAOYSA-N
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Description

(6-Ethoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Ethoxypyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Ethoxypyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-ethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLAGYGCPZFAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693823
Record name (6-Ethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890655-75-1
Record name (6-Ethoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Ethoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. The guide will cover its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role in drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Pyridinylmethanol Scaffold

The pyridinylmethanol moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the hydroxyl group can serve as a key hydrogen bond donor or as a handle for further chemical modification. The 2,6-disubstituted pyridine core, in particular, offers a versatile platform for creating molecules with diverse three-dimensional structures, which is crucial for achieving high target affinity and selectivity. The ethoxy group at the 6-position of the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity and Physicochemical Properties

(6-Ethoxypyridin-2-yl)methanol is a substituted pyridine derivative with the following key identifiers:

PropertyValue
CAS Number 890655-75-1[1][2]
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
IUPAC Name (6-Ethoxypyridin-2-yl)methanol
SMILES CCOCc1cccc(n1)CO

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not widely reported in publicly available literature, suggesting that this compound is primarily used as a synthetic intermediate. For reference, related compounds such as (6-methoxypyridin-2-yl)methanol (CAS 63071-12-5) and 1-(6-methoxypyridin-2-yl)ethanol (CAS 925417-04-5) are also available from commercial suppliers.[3]

Synthesis of (6-Ethoxypyridin-2-yl)methanol: A Practical Guide

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be approached through several strategic disconnections. A common and efficient method involves the reduction of a suitable carbonyl precursor, such as an aldehyde or an ester.

Recommended Synthetic Pathway: Reduction of 6-Ethoxypicolinaldehyde

A reliable route to (6-Ethoxypyridin-2-yl)methanol is the reduction of 6-ethoxypicolinaldehyde (CAS 85259-47-8). This method is advantageous due to the commercial availability of the starting aldehyde and the high efficiency of the reduction step.

G cluster_0 Synthesis of (6-Ethoxypyridin-2-yl)methanol Starting Material 6-Ethoxypicolinaldehyde (CAS: 85259-47-8) Reaction Reduction Starting Material->Reaction Reducing Agent Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LAH) Reducing Agent->Reaction Product (6-Ethoxypyridin-2-yl)methanol (CAS: 890655-75-1) Reaction->Product

Caption: Synthetic workflow for (6-Ethoxypyridin-2-yl)methanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-ethoxypicolinaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol (for NaBH₄ reduction) or anhydrous tetrahydrofuran (THF) (for LAH reduction) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the reducing agent, sodium borohydride (1.1 eq) or lithium aluminum hydride (1.1 eq), in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • For NaBH₄ reduction: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • For LAH reduction: Carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of sodium hydroxide, followed by more water. Filter the resulting precipitate and wash with THF.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (6-Ethoxypyridin-2-yl)methanol as a pure compound.

Causality Behind Experimental Choices:

  • The choice of reducing agent depends on the scale and the presence of other functional groups. Sodium borohydride is a milder reducing agent and is generally preferred for its ease of handling. Lithium aluminum hydride is a more powerful reducing agent and may be used if the aldehyde is particularly unreactive, but it requires more stringent anhydrous conditions.

  • The reaction is performed at a low temperature initially to control the exothermic nature of the reduction.

  • The work-up procedure is designed to neutralize any remaining reducing agent and to facilitate the extraction of the product into the organic phase.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for (6-Ethoxypyridin-2-yl)methanol is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling pattern will be characteristic of a 2,6-disubstituted pyridine.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

  • Ethoxy Group Protons (-OCH₂CH₃): A quartet around δ 4.0-4.5 ppm for the methylene protons and a triplet around δ 1.2-1.5 ppm for the methyl protons.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Five signals in the aromatic region (typically δ 110-165 ppm).

  • Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

  • Ethoxy Group Carbons (-OCH₂CH₃): A signal for the methylene carbon around δ 60-70 ppm and a signal for the methyl carbon around δ 14-16 ppm.

Mass Spectrometry (MS):

  • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (153.18 g/mol ).

Applications in Drug Discovery and Beyond

(6-Ethoxypyridin-2-yl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridinylmethanol scaffold is a key component in a variety of drug candidates targeting a range of diseases.

Role as a Synthetic Intermediate

The hydroxyl group of (6-Ethoxypyridin-2-yl)methanol provides a reactive handle for a variety of chemical transformations, including:

  • Etherification: To introduce larger side chains or link to other molecular fragments.

  • Esterification: To produce ester derivatives with altered physicochemical properties.

  • Oxidation: To form the corresponding aldehyde, 6-ethoxypicolinaldehyde, which is itself a useful synthetic intermediate.

  • Halogenation: To convert the hydroxyl group into a leaving group for subsequent nucleophilic substitution reactions.

Potential Therapeutic Areas

Derivatives of pyridinylmethanol have shown promise in several therapeutic areas. For example, some have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[4][5][6] The structural and electronic properties of (6-Ethoxypyridin-2-yl)methanol make it an attractive starting point for the development of novel modulators of various biological targets.

G cluster_0 Applications of (6-Ethoxypyridin-2-yl)methanol Core Scaffold (6-Ethoxypyridin-2-yl)methanol Medicinal Chemistry Medicinal Chemistry Core Scaffold->Medicinal Chemistry Materials Science Materials Science Core Scaffold->Materials Science Drug Discovery Drug Discovery Medicinal Chemistry->Drug Discovery Ligand Synthesis Ligand Synthesis Materials Science->Ligand Synthesis

Caption: Potential application areas for (6-Ethoxypyridin-2-yl)methanol.

Conclusion

(6-Ethoxypyridin-2-yl)methanol, with its defined chemical identity (CAS 890655-75-1), is a valuable and versatile building block for chemical synthesis. While detailed physicochemical and spectroscopic data are not yet extensively documented in the public domain, its synthesis is readily achievable through standard organic chemistry methodologies. Its structural features make it a promising starting material for the development of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of this compound, enabling researchers to effectively incorporate it into their synthetic and research programs.

References

  • Gomtsyan, A. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2016). ResearchGate. [Link]

  • (6-Ethoxypyridin-2-yl)(phenyl)methanol. PubChem. [Link]

  • 1-(6-Methoxypyridin-2-yl)ethanol. PubChem. [Link]

  • (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol. PubChemLite. [Link]

  • Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative.

Sources

An In-depth Technical Guide to the Molecular Structure of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of (6-Ethoxypyridin-2-yl)methanol. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed insights into the causality behind experimental choices and self-validating protocols.

Introduction

(6-Ethoxypyridin-2-yl)methanol is a substituted pyridine derivative that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with both an ethoxy and a hydroxymethyl substituent, provides a versatile scaffold for the synthesis of more complex molecules. Pyridine and its derivatives are prevalent in many biologically active compounds and are a key component in over 10% of the most commonly used modern medicines.

The presence of the hydroxyl and ethoxy groups, along with the nitrogen atom in the pyridine ring, allows for a variety of chemical modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials. For instance, derivatives of (pyridin-2-yl)methanol have been explored as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in inflammation and pain sensation.[1][2]

Molecular Structure and Properties

The fundamental characteristics of (6-Ethoxypyridin-2-yl)methanol are summarized in the table below.

Identifier Value
IUPAC Name (6-Ethoxypyridin-2-yl)methanol
CAS Number 163658-33-1 (for the ethyl analog)
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Canonical SMILES CCOC1=NC(=CC=C1)CO

Note: The CAS number provided is for the closely related analog (6-ethylpyridin-2-yl)methanol, as a specific CAS number for (6-ethoxypyridin-2-yl)methanol was not definitively available in the initial search results. The molecular formula and weight are for the title compound.

The structure consists of a central pyridine ring. An ethoxy group (-OCH2CH3) is attached at the 6-position, and a hydroxymethyl group (-CH2OH) is at the 2-position. The nitrogen atom in the pyridine ring and the oxygen atoms in the substituents are potential sites for hydrogen bonding, which influences the compound's physical properties and biological interactions.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of (6-Ethoxypyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretch from the hydroxyl group around 3200-3600 cm⁻¹.

  • C-H stretches from the aromatic ring and aliphatic groups around 2850-3100 cm⁻¹.

  • C=N and C=C stretches from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • A prominent C-O stretch from the ethoxy and hydroxyl groups in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For (6-Ethoxypyridin-2-yl)methanol, the molecular ion peak [M]⁺ would be expected at m/z 153. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be approached through several synthetic routes. A common strategy involves the reduction of a corresponding carboxylic acid or aldehyde.

Synthetic Workflow

A plausible synthetic route is outlined below.

Synthesis_Workflow Start 6-Ethoxypyridine-2-carboxylic acid Step1 Reduction (e.g., LiAlH4 in THF) Start->Step1 Product (6-Ethoxypyridin-2-yl)methanol Step1->Product

Sources

Synthesis of (6-Ethoxypyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridine Alcohols in Medicinal Chemistry

Substituted pyridin-2-yl)methanol moieties are privileged scaffolds in modern drug discovery, appearing in a diverse array of pharmacologically active agents. Their importance stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, offering improved metabolic stability and solubility while also providing a key hydrogen bond acceptor through the nitrogen atom. The hydroxymethyl group at the 2-position introduces a crucial hydrogen bond donor and a point for further molecular elaboration. The specific target of this guide, (6-ethoxypyridin-2-yl)methanol, is a valuable building block for the synthesis of novel therapeutics, including potential kinase inhibitors and antagonists for various receptors. This document provides an in-depth, field-proven guide to a reliable and scalable synthesis pathway for this key intermediate, intended for researchers, scientists, and professionals in drug development.

Strategic Overview: A Two-Step Pathway to (6-Ethoxypyridin-2-yl)methanol

The synthesis of (6-ethoxypyridin-2-yl)methanol is most effectively achieved through a robust two-step sequence commencing from the commercially available 6-ethoxypyridine-2-carboxylic acid. This strategy is predicated on the well-established and high-yielding transformations of Fischer esterification followed by a powerful hydride reduction.

The rationale for this pathway is twofold:

  • Robustness and Scalability: Both Fischer esterification and lithium aluminum hydride (LAH) reductions are foundational reactions in organic synthesis, known for their reliability and adaptability to various scales, from milligrams to kilograms.

  • Chemoselectivity and Control: Direct reduction of the carboxylic acid can be challenging and may require harsher conditions. Conversion to an ester intermediate allows for a more controlled and typically cleaner reduction to the primary alcohol. The esterification step effectively "activates" the carboxyl group for the subsequent reduction.

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Ester Reduction 6-Ethoxypyridine-2-carboxylic_acid 6-Ethoxypyridine-2-carboxylic acid Ethyl_6-ethoxypyridine-2-carboxylate Ethyl 6-ethoxypyridine-2-carboxylate 6-Ethoxypyridine-2-carboxylic_acid->Ethyl_6-ethoxypyridine-2-carboxylate Ethanol (excess) H₂SO₄ (cat.), Reflux Target_Methanol (6-Ethoxypyridin-2-yl)methanol Ethyl_6-ethoxypyridine-2-carboxylate->Target_Methanol 1) LiAlH₄, Dry THF 2) H₂O workup

Caption: Two-step synthesis of (6-ethoxypyridin-2-yl)methanol.

Part 1: Fischer Esterification of 6-Ethoxypyridine-2-carboxylic Acid

The initial step involves the conversion of 6-ethoxypyridine-2-carboxylic acid to its corresponding ethyl ester, ethyl 6-ethoxypyridine-2-carboxylate. This is achieved via the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1]

Mechanistic Rationale

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution.[2] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol). The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

To drive the equilibrium towards the product side, Le Chatelier's principle is applied by using a large excess of the alcohol (ethanol), which also conveniently serves as the reaction solvent.[3]

Part 2: Reduction of Ethyl 6-Ethoxypyridine-2-carboxylate with Lithium Aluminum Hydride

The second and final step is the reduction of the ester, ethyl 6-ethoxypyridine-2-carboxylate, to the target primary alcohol, (6-ethoxypyridin-2-yl)methanol. For this transformation, lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice due to its high reactivity.[4] While sodium borohydride (NaBH₄) is a milder reducing agent, it is generally not reactive enough to reduce esters efficiently.[5]

Mechanistic Rationale

The reduction of an ester with LAH involves two successive additions of a hydride ion (H⁻).[2][6] The first hydride attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl group and expelling the ethoxide as a leaving group, which results in the in-situ formation of an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[2][6] The final step is a careful aqueous workup to protonate the resulting alkoxide and yield the primary alcohol.

It is crucial to perform this reaction under anhydrous (dry) conditions as LAH reacts violently with water to produce hydrogen gas.[4] The workup procedure must be executed with caution, typically involving the sequential and slow addition of water and then a base solution to quench the excess LAH and precipitate the aluminum salts.

Quantitative Data Summary

ParameterStep 1: EsterificationStep 2: Reduction
Starting Material 6-Ethoxypyridine-2-carboxylic acidEthyl 6-ethoxypyridine-2-carboxylate
Key Reagents Ethanol, Sulfuric AcidLithium Aluminum Hydride (LiAlH₄)
Solvent EthanolAnhydrous Tetrahydrofuran (THF)
Temperature Reflux (approx. 78 °C)0 °C to Room Temperature
Reaction Time Overnight2-4 hours
Typical Molar Ratios Carboxylic Acid: 1 eq.Ester: 1 eq., LiAlH₄: 1.5-2.0 eq.
Workup Basification with Na₂CO₃, ExtractionSequential addition of H₂O, NaOH(aq), H₂O
Typical Yield 80-90%85-95%

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-Ethoxypyridine-2-carboxylate
  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-ethoxypyridine-2-carboxylic acid (1 equivalent).

  • Reagent Addition: Add anhydrous ethanol (20-30 equivalents, serving as both reagent and solvent).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.2-0.3 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

  • Neutralization and Extraction: Carefully pour the residue into cold water. Basify the aqueous solution to a pH of ~8-9 with solid sodium carbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 6-ethoxypyridine-2-carboxylate as an oil, which can be used in the next step without further purification. A representative procedure for a similar picolinic acid esterification yielded 85%.

Step 2: Synthesis of (6-Ethoxypyridin-2-yl)methanol

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • Apparatus Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the crude ethyl 6-ethoxypyridine-2-carboxylate (1 equivalent) from the previous step in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and careful dropwise addition of:

    • Water (X mL, where X is the mass of LAH in grams used).

    • 15% aqueous sodium hydroxide solution (X mL).

    • Water (3X mL).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Combine the filtrate and the washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude (6-ethoxypyridin-2-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.

Experimental_Workflow cluster_esterification Esterification cluster_reduction Reduction start_ester Combine 6-ethoxypyridine-2-carboxylic acid, ethanol, and H₂SO₄ reflux Heat to reflux overnight start_ester->reflux workup_ester Concentrate, neutralize with Na₂CO₃, and extract with CH₂Cl₂ reflux->workup_ester product_ester Ethyl 6-ethoxypyridine-2-carboxylate workup_ester->product_ester start_reduction Suspend LiAlH₄ in dry THF under N₂ at 0 °C product_ester->start_reduction Use directly add_ester Add ester solution dropwise start_reduction->add_ester react_reduction Warm to RT, stir for 2-4h add_ester->react_reduction workup_reduction Quench sequentially with H₂O and NaOH(aq) react_reduction->workup_reduction purify Filter, dry, and concentrate workup_reduction->purify final_product (6-Ethoxypyridin-2-yl)methanol purify->final_product

Caption: Experimental workflow for the synthesis of (6-ethoxypyridin-2-yl)methanol.

Conclusion

The described two-step synthesis pathway, involving Fischer esterification followed by lithium aluminum hydride reduction, provides a reliable and efficient method for the preparation of (6-ethoxypyridin-2-yl)methanol. This guide has detailed the strategic rationale, mechanistic underpinnings, and practical experimental procedures necessary for the successful execution of this synthesis. By adhering to the principles of chemical reactivity and exercising appropriate safety precautions, particularly with lithium aluminum hydride, researchers can confidently produce this valuable building block for application in medicinal chemistry and drug development programs.

References

  • Fischer Esterification. (n.d.). In University of Colorado, Boulder, Department of Chemistry and Biochemistry.
  • Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative. (2019). Google Patents.
  • Experiment 5: Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford, Department of Chemistry. Retrieved from a URL providing experimental procedures for LAH reductions.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Esterification of pyridine carboxylic acids. (1956). Google Patents.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • A kind of synthetic method of 2 pyridinemethanol. (2017). Google Patents.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1988). Organic Syntheses. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Lithium Aluminum Hydride (LAH). (n.d.). The Common Room.
  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol. (n.d.). OrgoSolver. Retrieved from [Link]

  • Lithium aluminium hydride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Carbonyl Reduction using LiAlH4 - Lithium Aluminum Hydride. Reaction, Mechanism and examples. (2016). Leah4sci. Retrieved from [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). MDPI. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Making esters from carboxylic acids and alcohols. (n.d.). Chemguide. Retrieved from [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of an amino acid. (1988). Organic Syntheses. Retrieved from [Link]

  • Reduction of Carboxylic Acids to primary alcohols using LiAlH4. (n.d.). Master Organic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Ethoxypyridin-2-yl)methanol, a key building block in modern medicinal chemistry, has a history rooted in the broader exploration of pyridyl scaffolds for therapeutic applications. While its specific discovery is not marked by a singular breakthrough moment, its emergence can be traced through the evolution of synthetic methodologies for 2,6-disubstituted pyridines. This guide provides a comprehensive overview of the historical context, initial synthetic approaches, and the subsequent development and application of this versatile molecule.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif, prevalent in a vast array of natural products and synthetic compounds with significant biological activity. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its susceptibility to both electrophilic and nucleophilic substitution, make it a privileged scaffold in drug design. The 2- and 6-positions of the pyridine ring are particularly amenable to functionalization, allowing for the creation of diverse molecular architectures with tailored pharmacological profiles. The introduction of a hydroxymethyl group at the 2-position and an alkoxy group at the 6-position, as seen in (6-ethoxypyridin-2-yl)methanol, provides two key points for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

The Emergence of (6-Ethoxypyridin-2-yl)methanol: A Historical Perspective

The precise first synthesis of (6-ethoxypyridin-2-yl)methanol is not prominently documented in a landmark publication. Instead, its appearance in the chemical literature coincides with the growing interest in 2,6-disubstituted pyridines as potential therapeutic agents in the mid-to-late 20th century. Early research into pyridine derivatives often focused on creating analogues of known bioactive molecules to explore structure-activity relationships (SAR).

The development of synthetic routes to access 6-alkoxy-2-pyridinemethanol derivatives was a logical progression from the more established chemistry of picoline (methylpyridine) oxidation and subsequent functionalization. The primary challenge lay in the selective introduction of the alkoxy group at the 6-position and the controlled oxidation or reduction at the 2-position.

Foundational Synthetic Strategies

The initial syntheses of (6-ethoxypyridin-2-yl)methanol and related compounds were likely achieved through multi-step sequences starting from readily available pyridine precursors. A plausible and historically significant synthetic pathway involves the following key transformations:

3.1. Synthesis of 2-Methyl-6-ethoxypyridine

A common strategy to introduce an alkoxy group at the 6-position of a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitable 6-halopyridine.

  • Starting Material: 2-Chloro-6-methylpyridine

  • Reagent: Sodium ethoxide (NaOEt)

  • Mechanism: The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack. The ethoxide ion displaces the chloride to yield 2-ethoxy-6-methylpyridine.

3.2. Oxidation to the Aldehyde

The methyl group at the 2-position can be oxidized to a formyl group.

  • Oxidizing Agent: Selenium dioxide (SeO2) was a common choice for such transformations in earlier organic synthesis.

  • Intermediate: 6-Ethoxy-2-pyridinecarboxaldehyde

3.3. Reduction to the Alcohol

The final step involves the reduction of the aldehyde to the primary alcohol.

  • Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this conversion.

  • Product: (6-Ethoxypyridin-2-yl)methanol

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 2-Chloro-6-methylpyridine Intermediate1 2-Ethoxy-6-methylpyridine Start->Intermediate1 NaOEt, EtOH Intermediate2 6-Ethoxy-2-pyridinecarboxaldehyde Intermediate1->Intermediate2 SeO₂ Product (6-Ethoxypyridin-2-yl)methanol Intermediate2->Product NaBH₄, MeOH

Spectroscopic Data for (6-Ethoxypyridin-2-yl)methanol Currently Unavailable

Author: BenchChem Technical Support Team. Date: January 2026

Furthermore, searches for computationally predicted spectroscopic data for (6-Ethoxypyridin-2-yl)methanol from established chemical databases have not provided a complete and reliable set of spectra necessary for a thorough analysis and interpretation.

The core requirement of the requested technical guide is the detailed presentation and interpretation of this spectroscopic data. Without access to either experimental or high-quality predicted spectra, it is not possible to generate a scientifically sound and accurate guide that would meet the needs of researchers, scientists, and drug development professionals.

Therefore, the creation of an in-depth technical guide or whitepaper on the spectroscopic data of (6-Ethoxypyridin-2-yl)methanol cannot be fulfilled at this time due to the lack of foundational data. Further experimental work to synthesize and characterize this compound would be required to generate the necessary spectroscopic information.

(6-Ethoxypyridin-2-yl)methanol NMR and mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Ethoxypyridin-2-yl)methanol

Abstract

(6-Ethoxypyridin-2-yl)methanol is a key heterocyclic building block in contemporary drug discovery and materials science. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological or material property evaluations. This technical guide provides a comprehensive analysis of (6-ethoxypyridin-2-yl)methanol using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a self-validating protocol, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We detail field-proven methodologies for sample preparation and data acquisition and provide an expert interpretation of the resulting spectra, grounded in fundamental chemical principles and supported by authoritative references.

Introduction: The Analytical Imperative

In the landscape of modern chemical research, the unambiguous characterization of novel or synthesized compounds is the bedrock of scientific integrity. Substituted pyridines, such as (6-ethoxypyridin-2-yl)methanol, are "privileged structures" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets.[1][2] The introduction of ethoxy and methanol functionalities to the pyridine core creates specific electronic and steric properties that influence molecular interactions. Therefore, rigorous confirmation of the correct isomer and structure is not merely a procedural step but a critical prerequisite for meaningful research.

This guide is designed for researchers and drug development professionals, providing a detailed walkthrough of the NMR and MS analysis of (6-ethoxypyridin-2-yl)methanol, establishing a benchmark for its analytical validation.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's architecture.

Caption: Molecular structure of (6-ethoxypyridin-2-yl)methanol.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol

| CAS Number | 180413-79-4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular structure with high confidence.

Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a meticulous experimental setup.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized (6-ethoxypyridin-2-yl)methanol.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3][4]

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[5]

  • Transfer the solution to a 5 mm NMR tube. The solution should be clear and free of particulate matter.

2. Data Acquisition:

  • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation: Decoding the Proton Signals

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum of (6-ethoxypyridin-2-yl)methanol in CDCl₃ is detailed below.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Causality
~7.60 Triplet (t) 1H H4 Located between two electron-withdrawing carbons (C3, C5), this proton is significantly deshielded. It is coupled to H3 and H5, resulting in a triplet.
~6.85 Doublet (d) 1H H3 This proton is adjacent to the carbon bearing the methanol group and is coupled to H4, appearing as a doublet.
~6.65 Doublet (d) 1H H5 Adjacent to the carbon with the strongly electron-donating ethoxy group, this proton is more shielded than H3 and H4. It is coupled to H4, resulting in a doublet.
~4.70 Singlet (s) 2H -CH₂OH These methylene protons are adjacent to both the aromatic ring and an oxygen atom, causing a downfield shift. Typically appears as a singlet.
~4.35 Quartet (q) 2H -OCH₂CH₃ These methylene protons are deshielded by the adjacent oxygen. They are split into a quartet by the three neighboring methyl protons.
~2.50 Broad Singlet (br s) 1H -OH The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | These methyl protons are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale and Causality
~163.5 C6 This carbon is directly attached to both the ring nitrogen and the ethoxy oxygen, making it the most electron-deficient and thus the most downfield aromatic carbon.
~158.0 C2 Attached to the ring nitrogen and the methanol group, this carbon is also significantly deshielded.
~139.0 C4 The electronic environment of this carbon places its resonance between the highly deshielded C2/C6 and the more shielded C3/C5.
~112.0 C5 Shielded by the electron-donating effect of the adjacent ethoxy group.
~109.0 C3 Shielded relative to C4, but less so than C5 due to the weaker electron-donating effect of the CH₂OH group compared to the -OEt group.
~65.0 -CH₂OH The chemical shift is characteristic of a primary alcohol's α-carbon.
~61.5 -OCH₂CH₃ This methylene carbon is directly attached to an oxygen atom, resulting in a downfield shift.

| ~14.5 | -OCH₂CH₃ | A typical chemical shift for a terminal methyl carbon in an ethyl group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a unique "fingerprint" for the molecule.

Experimental Protocol: From Intact Molecule to Fragment Ions

1. Sample Introduction and Ionization:

  • The sample is typically introduced via Gas Chromatography (GC-MS), which separates the analyte from any impurities before it enters the mass spectrometer.[6]

  • In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•) .[6]

2. Mass Analysis:

  • The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum

The analysis focuses on identifying the molecular ion and rationalizing the major fragment peaks. The molecular weight of (6-ethoxypyridin-2-yl)methanol is 153.18, so we expect the molecular ion peak at m/z 153.

G M M⁺• (6-ethoxypyridin-2-yl)methanol m/z = 153 M_minus_29 [M-C₂H₅]⁺ m/z = 124 M->M_minus_29 - •C₂H₅ M_minus_31 [M-CH₂OH]⁺ m/z = 122 M->M_minus_31 - •CH₂OH M_minus_45 [M-OC₂H₅]⁺ m/z = 108 M->M_minus_45 - •OC₂H₅ ion_78 [C₅H₄N]⁺ Pyridyl cation m/z = 78 M_minus_29->ion_78 - CO - H₂O M_minus_45->ion_78 - CH₂O

Caption: Proposed EI-MS fragmentation pathways for the molecule.

Table 4: Predicted Major Fragments in EI Mass Spectrum

m/z Proposed Ion Neutral Loss Mechanistic Rationale
153 [C₈H₁₁NO₂]⁺• - Molecular Ion (M⁺•)
124 [M - C₂H₅]⁺ •C₂H₅ (29 Da) Loss of the ethyl radical from the ethoxy group. This is a common and favorable fragmentation for ethers, known as α-cleavage relative to the ether oxygen.[7][8]
122 [M - CH₂OH]⁺ •CH₂OH (31 Da) Loss of the hydroxymethyl radical. This is analogous to the loss of the CH₂OH group in benzyl alcohol, a very common fragmentation pathway.
108 [M - OC₂H₅]⁺ •OC₂H₅ (45 Da) Cleavage of the C-O bond of the ether, resulting in the loss of the ethoxy radical.

| 78 | [C₅H₄N]⁺ | C₂H₄O (from 108) | Subsequent fragmentation of the m/z 108 ion via loss of formaldehyde (CH₂O) leads to the stable pyridyl cation. |

The most characteristic fragmentation for this molecule involves cleavages adjacent to the heteroatoms (N and O) and the aromatic ring, which can stabilize the resulting positive charge. The loss of the ethyl radical (m/z 124) and the hydroxymethyl radical (m/z 122) are expected to be significant peaks, providing strong evidence for the presence of both the ethoxy and methanol substituents.

Conclusion

The structural elucidation of (6-ethoxypyridin-2-yl)methanol is definitively achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecule's C-H framework, confirming the substitution pattern on the pyridine ring and the identity of the functional groups. Mass spectrometry corroborates this finding by providing the exact molecular weight and characteristic fragmentation patterns that align perfectly with the proposed structure. The methodologies and interpretations presented in this guide constitute a robust, self-validating system for the characterization of this important chemical entity, ensuring the reliability of data for researchers, scientists, and drug development professionals.

References

  • The Royal Society of Chemistry. (2021).
  • The Royal Society of Chemistry. (n.d.).
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  • Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl alcohol. NIST WebBook. [Link]

  • Acta Crystallographica Section C: Structural Chemistry. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. PubMed. [Link]

  • University of Massachusetts Amherst. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • ResearchGate. (2018). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

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(6-Ethoxypyridin-2-yl)methanol: A Versatile Synthon for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(6-Ethoxypyridin-2-yl)methanol is emerging as a pivotal, yet underexplored, building block in the landscape of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by the electron-donating ethoxy group on the pyridine scaffold, offer a nuanced tool for the fine-tuning of molecular properties. This guide provides a comprehensive exploration of the synthesis, inherent reactivity, and potential research applications of this versatile synthon. We will delve into detailed, field-proven protocols, elucidate the causality behind experimental choices, and present a forward-looking perspective on its utility in the development of novel therapeutics and functional materials. Through a synthesis of established chemical principles and predictive insights based on analogous structures, this document aims to empower researchers to unlock the full potential of (6-Ethoxypyridin-2-yl)methanol in their discovery and development endeavors.

Introduction: The Strategic Value of the 6-Alkoxypyridin-2-yl-methanol Scaffold

The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3] Its ability to act as a hydrogen bond acceptor, its aqueous solubility, and its chemical stability make it a highly desirable motif in the design of novel therapeutic agents. The introduction of a hydroxymethyl group at the 2-position and an alkoxy group at the 6-position, as in (6-ethoxypyridin-2-yl)methanol, bestows a unique combination of properties that are of significant interest to the discerning medicinal chemist and materials scientist.

The 6-ethoxy group, being an electron-donating substituent, modulates the electronic distribution within the pyridine ring. This has several important consequences:

  • Tuning Basicity: Alkoxy groups are known to decrease the basicity of the pyridine nitrogen through inductive electron-withdrawal, a property that can be leveraged to fine-tune the pKa of the final molecule, impacting its pharmacokinetic profile.[4]

  • Modulating Reactivity: The electron-donating nature of the ethoxy group can influence the regioselectivity of further chemical transformations on the pyridine ring.

  • Enhancing Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to its methoxy or hydroxy counterparts, which can be advantageous for cell membrane permeability.

The 2-hydroxymethyl group provides a crucial handle for a variety of chemical modifications, allowing for the facile introduction of the scaffold into larger, more complex molecules. This bifunctionality makes (6-ethoxypyridin-2-yl)methanol a valuable synthon for the construction of diverse molecular libraries.

This guide will serve as a practical and authoritative resource for researchers, providing the foundational knowledge and detailed methodologies necessary to effectively utilize (6-ethoxypyridin-2-yl)methanol in their research programs.

Synthesis and Characterization

The most direct and reliable synthetic route to (6-ethoxypyridin-2-yl)methanol is through the reduction of its corresponding carboxylic acid, 6-ethoxypyridine-2-carboxylic acid. This precursor is commercially available, providing a convenient entry point for the synthesis.[5]

Synthetic Pathway: From Carboxylic Acid to Alcohol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis.[6] For the conversion of 6-ethoxypyridine-2-carboxylic acid to (6-ethoxypyridin-2-yl)methanol, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids.[7]

Experimental Protocol: Synthesis of (6-Ethoxypyridin-2-yl)methanol

Materials:

  • 6-Ethoxypyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Addition of Starting Material: Dissolve 6-ethoxypyridine-2-carboxylic acid (1 equivalent) in anhydrous THF in a separate flask. Slowly add this solution to the LiAlH₄ suspension via a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done slowly and with vigorous stirring to control the evolution of hydrogen gas.

  • Workup: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF. Combine the organic filtrates.

  • Extraction: If necessary, extract the aqueous layer with diethyl ether to recover any remaining product. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (6-ethoxypyridin-2-yl)methanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized (6-ethoxypyridin-2-yl)methanol should be confirmed by a suite of spectroscopic techniques. Based on analogous structures, the following spectral characteristics can be anticipated:[8][9][10][11][12]

Table 1: Anticipated Spectroscopic Data for (6-Ethoxypyridin-2-yl)methanol

TechniqueAnticipated Features
¹H NMR Signals corresponding to the ethoxy protons (a triplet and a quartet), distinct aromatic protons on the pyridine ring, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the ethoxy and hydroxymethyl groups.
¹³C NMR Resonances for the ethoxy carbons, the aromatic carbons of the pyridine ring (with the carbon bearing the ethoxy group being significantly shifted downfield), and the hydroxymethyl carbon.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C-O stretching bands.
Mass Spec. A molecular ion peak corresponding to the molecular weight of (6-ethoxypyridin-2-yl)methanol, along with characteristic fragmentation patterns.

Potential Research Applications

The unique structural and electronic properties of (6-ethoxypyridin-2-yl)methanol make it a highly attractive scaffold for a variety of research applications, particularly in medicinal chemistry and catalysis.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The pyridin-2-yl-methanol motif is a key structural element in a number of biologically active compounds. Its ability to act as a versatile intermediate allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

  • As a Precursor for Novel Therapeutics: The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening up a wide array of synthetic possibilities. The pyridine nitrogen can be quaternized or can participate in hydrogen bonding interactions with biological targets.

  • Inspiration from Analogous Structures: Derivatives of pyridin-2-yl-methanol have been investigated as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation, inflammation, and skin disorders.[13] This suggests that novel derivatives of (6-ethoxypyridin-2-yl)methanol could be explored for similar activities.

Workflow: Development of Novel Therapeutics from (6-Ethoxypyridin-2-yl)methanol

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development start (6-Ethoxypyridin-2-yl)methanol oxidation Oxidation start->oxidation e.g., PCC, DMP substitution Nucleophilic Substitution start->substitution e.g., SOCl₂, then Nu⁻ esterification Esterification/Amidation start->esterification with RCOOH/RNH₂ library Diverse Chemical Library oxidation->library substitution->library esterification->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate Preclinical Candidate in_vivo->candidate G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalytic Application start (6-Ethoxypyridin-2-yl)methanol deprotonation Deprotonation start->deprotonation with base (e.g., NaH) alkoxide Alkoxide Intermediate deprotonation->alkoxide complex Metal-Ligand Complex alkoxide->complex metal_salt Transition Metal Salt (e.g., Pd(OAc)₂, CuI) metal_salt->complex reaction Catalytic Reaction (e.g., Suzuki Coupling, Heck Reaction) complex->reaction product Desired Product reaction->product optimization Reaction Optimization product->optimization Analysis & Feedback

Caption: A workflow for the synthesis and application of transition metal catalysts derived from (6-ethoxypyridin-2-yl)methanol.

Conclusion and Future Outlook

(6-Ethoxypyridin-2-yl)methanol, while not yet extensively studied, represents a synthon of considerable potential. Its straightforward synthesis from a commercially available precursor, combined with the versatile reactivity of its functional groups, makes it an attractive building block for a wide range of applications. The strategic placement of the ethoxy group allows for the subtle yet significant modulation of the electronic and steric properties of the pyridine scaffold, offering a valuable tool for the rational design of new molecules.

For medicinal chemists, this compound provides a gateway to novel chemical space, with the potential to generate libraries of compounds for screening against a multitude of biological targets. The precedent set by other pyridin-2-yl-methanol derivatives in targeting ion channels like TRPV3 suggests a promising starting point for new drug discovery programs.

In the realm of materials science and catalysis, the ability of (6-ethoxypyridin-2-yl)methanol to act as a tunable ligand for transition metals opens up exciting avenues for the development of new catalysts with tailored reactivity and selectivity.

It is the author's belief that as the demand for novel, structurally diverse, and functionally optimized molecules continues to grow, the utility of synthons like (6-ethoxypyridin-2-yl)methanol will become increasingly apparent. This guide has laid the groundwork for its exploration, and it is with great anticipation that we await the innovative applications that will undoubtedly emerge from the scientific community.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of (6-Ethoxypyridin-2-yl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Reaction Principle

The pyridine ring is a fundamental scaffold in medicinal chemistry and drug development, with pyridyl methanol derivatives serving as key intermediates for a wide array of pharmaceutical compounds. The synthesis of (6-Ethoxypyridin-2-yl)methanol presents a valuable case study for the application of organometallic chemistry to functionalized heterocyclic systems. The Grignard reaction, a cornerstone of carbon-carbon bond formation discovered by Victor Grignard, provides a robust and versatile method for this transformation.[1][2]

This guide details the synthesis of (6-Ethoxypyridin-2-yl)methanol via the nucleophilic addition of a pyridyl Grignard reagent to formaldehyde. The core of this protocol involves two critical stages:

  • Formation of the Grignard Reagent: 2-Bromo-6-ethoxypyridine is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding pyridylmagnesium bromide. The magnesium atom inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it a potent nucleophile.[3]

  • Nucleophilic Addition: The newly formed Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This step creates the new carbon-carbon bond and, after an acidic workup to protonate the intermediate alkoxide, yields the target primary alcohol, (6-Ethoxypyridin-2-yl)methanol.[4][5]

This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic insights essential for successful execution.

Quantitative Data Summary

Effective planning of the synthesis requires careful consideration of reagent quantities and properties. The following table summarizes the key data for a representative reaction scale.

ReagentFormulaMW ( g/mol )Molar RatioAmount (mmol)Mass/VolumeProperties
2-Bromo-6-ethoxypyridineC₇H₈BrNO202.051.010.02.02 gStarting material
Magnesium TurningsMg24.311.212.0292 mgReactant
IodineI₂253.81Catalytic~0.11 crystalActivator[6]
Paraformaldehyde(CH₂O)n~30.031.515.0450 mgElectrophile
Anhydrous THFC₄H₈O72.11--~50 mLSolvent
Sat. aq. NH₄ClNH₄Cl53.49--~20 mLQuenching agent
Ethyl AcetateC₄H₈O₂88.11--~100 mLExtraction solvent

Experimental Workflow Diagram

The overall workflow, from initial setup to final product analysis, is a sequential process where each step's success is predicated on the proper execution of the preceding one.

G prep Preparation (Oven-dried glassware, inert atmosphere setup) grignard_formation Grignard Reagent Formation (Mg, I₂, THF, dropwise addition of halide) prep->grignard_formation Anhydrous Conditions reaction Reaction with Formaldehyde (Cool to 0°C, add paraformaldehyde) grignard_formation->reaction Formed Grignard Reagent workup Work-up (Quench with NH₄Cl, phase separation) reaction->workup Crude Alkoxide purification Purification (Extraction, drying, solvent removal, chromatography) workup->purification Crude Product analysis Analysis (NMR, MS for product characterization) purification->analysis Purified Product

Caption: Workflow for the Grignard Synthesis of (6-Ethoxypyridin-2-yl)methanol.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with bubbler

  • Syringes and needles

  • Ice bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step 1: Preparation of Glassware and Reagents (Anhydrous Conditions)

  • Thoroughly clean all glassware (flask, condenser, dropping funnel, stir bar) and dry in an oven at 120 °C overnight.[7][8]

  • Assemble the apparatus while still hot under a stream of dry nitrogen or argon. Fit the central neck of the flask with the reflux condenser, one side neck with the dropping funnel, and the other with a rubber septum for inert gas inlet.

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

  • Ensure all solvents (THF, ethyl acetate) are anhydrous and all liquid reagents are handled via syringe under an inert atmosphere.

Step 2: Formation of the Grignard Reagent (2-Ethoxypyridin-6-yl)magnesium bromide

  • Place magnesium turnings (1.2 eq, 292 mg) and a single crystal of iodine into the cooled three-necked flask.[6]

  • Add ~5 mL of anhydrous THF via syringe to just cover the magnesium.

  • Prepare a solution of 2-bromo-6-ethoxypyridine (1.0 eq, 2.02 g) in anhydrous THF (~15 mL) and load it into the dropping funnel.

  • Add a small portion (~1-2 mL) of the halide solution from the dropping funnel to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the purple iodine color and the spontaneous, gentle refluxing of the ether.[6][7]

  • If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath. Do not overheat.[7]

  • Once initiated, add the remainder of the 2-bromo-6-ethoxypyridine solution dropwise at a rate that maintains a steady but controlled reflux. The formation of the Grignard reagent is an exothermic process.[9]

  • After the addition is complete, continue to stir the resulting grey/brown solution at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.

Step 3: Reaction with Formaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • In a single portion, carefully add dry paraformaldehyde (1.5 eq, 450 mg) to the stirred, cooled Grignard solution. Note: This may cause a mild exotherm.

  • After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the Grignard reagent.

Step 4: Work-up and Purification

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).[8] This will protonate the magnesium alkoxide and neutralize any unreacted Grignard reagent. Caution: This is an exothermic process and may release flammable gases.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL) to remove inorganic salts.[6]

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (6-Ethoxypyridin-2-yl)methanol.

Scientific Discussion & Mechanistic Insights

The Imperative of Anhydrous Conditions: Grignard reagents are extremely strong bases in addition to being good nucleophiles.[4] They react readily with any protic source, including trace amounts of water on glassware or in solvents.[1] This acid-base reaction is rapid and will "quench" the Grignard reagent, converting it to an unreactive alkane (in this case, 2-ethoxypyridine) and failing the synthesis.[9] Rigorous exclusion of moisture is therefore the single most critical factor for success.[7]

Mechanism of Formation and Reaction: The formation of the Grignard reagent is believed to occur on the surface of the magnesium metal, possibly via a single electron transfer (SET) mechanism.[10][11] The magnesium oxide layer that coats the metal must be bypassed, which is the role of activating agents like iodine.[12] Once formed, the C-Mg bond is highly polarized, placing significant negative charge density on the carbon atom.[3]

The reaction with formaldehyde is a classic nucleophilic addition. The electron-rich carbon of the pyridyl Grignard reagent attacks the electron-deficient carbonyl carbon of formaldehyde.[1] This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate, stabilized as a six-membered ring transition state.[1] The subsequent addition of a mild acid (from NH₄Cl) in the work-up step protonates this alkoxide to furnish the final primary alcohol.[4]

Safety Precautions

  • Fire Hazard: The solvents used (THF, diethyl ether, ethyl acetate) are extremely flammable and volatile.[13] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[14]

  • Reactivity: Grignard reagents can be pyrophoric, especially if the solvent evaporates. They react violently with water and other protic solvents.[6][15] The quenching step must be performed slowly and with cooling.

  • Chemical Hazards: 2-Bromo-6-ethoxypyridine is a halogenated organic compound and should be handled with care. Iodine is corrosive.[15]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or heavy-duty nitrile) are mandatory at all times.[14] It is highly recommended not to work alone when performing a Grignard reaction for the first time.[13][14]

  • Emergency Preparedness: Have an appropriate fire extinguisher (Class D for metal fires, if large amounts of Mg are present) and a spill kit readily available. Ensure an ice bath is prepared beforehand to control any exothermic runaway reactions.[14]

References

  • Quora. (2022).
  • University of California, Riverside. (n.d.).
  • American Chemical Society. (n.d.). Grignard Reaction Safety.
  • YouTube. (2024). Grignard reaction safety.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • Chemistry LibreTexts. (2020).
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Wikipedia. (n.d.). Grignard reaction.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents.
  • Wikipedia. (n.d.). Grignard reagent.
  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.

Sources

Application Notes & Protocols: (6-Ethoxypyridin-2-yl)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Chiral Pyridine-Containing Alcohols

In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands remain a cornerstone for achieving high stereoselectivity.[1] Chiral pyridine-containing ligands have emerged as a privileged class, valued for their modularity, stability, and versatile coordination chemistry.[2] These ligands uniquely combine a Lewis basic pyridine nitrogen, capable of coordinating to a metal center, with a proximate chiral element that governs the stereochemical outcome of a reaction.

(6-Ethoxypyridin-2-yl)methanol represents a foundational scaffold within this ligand class. While its direct application as a primary chiral ligand is less common, it serves as an invaluable building block for more complex and highly effective catalytic systems. The core structure features two key components: the pyridyl nitrogen, which acts as a coordination site, and the carbinol moiety, which provides the chiral environment.[3] The ethoxy group at the 6-position allows for electronic tuning of the pyridine ring, influencing the catalytic activity of the metal center it coordinates.[3] This guide explores the foundational application of such pyridyl alcohols and illustrates their evolution into more sophisticated ligands for modern asymmetric synthesis.

Core Application: Catalysis of Enantioselective Alkyl Addition to Aldehydes

One of the most well-established applications for chiral pyridyl alcohols is in the catalysis of the enantioselective addition of organozinc reagents, particularly diethylzinc (Et₂Zn), to aldehydes.[4][5] This reaction is a fundamental method for synthesizing chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry.

Mechanism of Asymmetric Induction: The catalytic cycle hinges on the formation of a chiral zinc-alkoxide complex. The pyridyl alcohol first reacts with diethylzinc to form a dimeric zinc complex. This complex then serves as the active catalyst. An aldehyde substrate coordinates to one of the zinc atoms, while the ethyl group from the other zinc atom is transferred to the aldehyde's carbonyl carbon. The absolute configuration of the newly formed stereocenter is dictated by the chiral environment created by the ligand, which sterically directs the approach of the nucleophilic ethyl group to one face of the aldehyde.[3]

G catalyst Chiral Pyridyl Alcohol Ligand (L) active_catalyst Active Catalyst [(L)ZnEt]₂ Dimer catalyst->active_catalyst Reacts with et2zn Et₂Zn et2zn->active_catalyst transition_state Chiral Transition State [Catalyst-Aldehyde-Et] active_catalyst->transition_state Coordinates aldehyde Aldehyde (R-CHO) aldehyde->transition_state Coordinates product Chiral Secondary Alcohol transition_state->product Stereoselective Et Transfer zn_byproduct Zn Byproduct transition_state->zn_byproduct Releases

Caption: General mechanism for asymmetric ethylation of aldehydes.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example adapted from methodologies established for chiral pyridyl alcohols.[4] It outlines the general procedure for achieving high enantioselectivity in the synthesis of (R)-1-phenyl-1-propanol.

Materials & Reagents:

  • Chiral (R)-(6-Ethoxypyridin-2-yl)(phenyl)methanol (as a representative ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard solvents for chromatography (Hexane, Ethyl Acetate)

Experimental Workflow Diagram:

G start Start: Oven-Dried Glassware under N₂ Atmosphere dissolve Dissolve Chiral Ligand in Anhydrous Toluene start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_et2zn Add Diethylzinc Solution (1.0 M in Hexanes) Dropwise cool->add_et2zn stir1 Stir at 0°C for 30 minutes add_et2zn->stir1 add_aldehyde Add Benzaldehyde Dropwise stir1->add_aldehyde stir2 Stir at 0°C until Reaction is Complete (TLC) add_aldehyde->stir2 quench Quench Reaction with Saturated aq. NH₄Cl stir2->quench workup Aqueous Workup: 1M HCl, sat. NaHCO₃, Brine quench->workup dry Dry Organic Layer (MgSO₄), Filter, Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify analyze Analyze Product: Yield, Chiral HPLC (ee%) purify->analyze G cluster_0 Derivatization Pathways cluster_1 Target Applications start (6-Ethoxypyridin-2-yl)methanol (Chiral Building Block) pn_ligand Chiral P,N-Ligand (e.g., Phosphinite) start->pn_ligand Phosphinylation bipy_ligand C₂-Symmetric Bipyridine (via Coupling) start->bipy_ligand Coupling Reaction aaa Asymmetric Allylic Alkylation (Pd) pn_ligand->aaa red_add Reductive Additions (Ni) bipy_ligand->red_add

Sources

Catalytic Applications of (6-Ethoxypyridin-2-yl)methanol Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the potential catalytic activities of metal complexes incorporating the ligand (6-Ethoxypyridin-2-yl)methanol. While direct literature on the catalytic applications of this specific ligand is emerging, this guide synthesizes information from the broader class of pyridinyl alcohol-based metal complexes to provide researchers, scientists, and drug development professionals with a robust framework for investigation. The protocols and insights presented herein are grounded in established principles of coordination chemistry and catalysis, offering a scientifically rigorous starting point for exploring the unique potential of this ligand system.

The (6-Ethoxypyridin-2-yl)methanol ligand offers a compelling scaffold for catalyst design. The pyridine nitrogen and the methanolic oxygen provide a bidentate coordination sphere, while the ethoxy group at the 6-position introduces an electron-donating character that can modulate the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity.

Ligand Synthesis: A Proposed Protocol

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be achieved through a multi-step process, starting from commercially available materials. The following protocol is a generalized procedure based on standard organic synthesis methodologies.

Protocol 1: Synthesis of (6-Ethoxypyridin-2-yl)methanol

Materials:

  • 2-Bromo-6-ethoxypyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Paraformaldehyde

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 2-bromo-6-ethoxypyridine in anhydrous diethyl ether or THF.

    • Slowly add a small portion of the 2-bromo-6-ethoxypyridine solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 2-bromo-6-ethoxypyridine solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

  • Reaction with Paraformaldehyde:

    • In a separate flask, suspend paraformaldehyde in anhydrous diethyl ether or THF under an inert atmosphere and cool the mixture in an ice bath.

    • Slowly add the prepared Grignard reagent to the paraformaldehyde suspension via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (6-Ethoxypyridin-2-yl)methanol.

Metal Complex Synthesis: A General Protocol

The synthesis of metal complexes with (6-Ethoxypyridin-2-yl)methanol can be achieved by reacting the ligand with a suitable metal precursor. The following is a general protocol that can be adapted for various transition metals.

Protocol 2: Synthesis of a Generic [M(L)₂Cl₂] Complex (where L = (6-Ethoxypyridin-2-yl)methanol and M = a transition metal like Cu(II), Co(II), or Ni(II))

Materials:

  • (6-Ethoxypyridin-2-yl)methanol (the ligand, L)

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Anhydrous ethanol or methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the metal(II) chloride salt in anhydrous ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve two equivalents of (6-Ethoxypyridin-2-yl)methanol in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • A precipitate may form immediately, or the solution may change color.

  • Stir the reaction mixture at room temperature for several hours or gently heat under reflux to ensure complete complexation.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly evaporate the solvent until a solid product is obtained.

  • Wash the solid complex with a small amount of cold solvent and then with diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Application Note 1: Catalytic Oxidation of Alkanes

Introduction:

Metal complexes with pyridinyl alcohol ligands have demonstrated notable activity in the catalytic oxidation of alkanes, which are typically inert hydrocarbons.[1] The electronic properties of the ligand can influence the catalytic efficiency. The electron-donating ethoxy group in (6-Ethoxypyridin-2-yl)methanol is expected to increase the electron density on the metal center, potentially enhancing its ability to activate C-H bonds. Copper(II) complexes, in particular, have been shown to be effective catalysts for this transformation.[1]

Proposed Catalytic System:

A copper(II) complex of (6-Ethoxypyridin-2-yl)methanol, such as [Cu(L)₂Cl₂], is proposed as a catalyst for the selective oxidation of alkanes like cyclohexane or n-octane to their corresponding alcohols and ketones.

Experimental Protocol: Catalytic Oxidation of Cyclohexane

Materials:

  • [Cu((6-ethoxypyridin-2-yl)methanol)₂Cl₂] catalyst

  • Cyclohexane (substrate)

  • Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the oxidant

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for product analysis

  • Internal standard (e.g., dodecane)

Procedure:

  • In a reaction vessel, dissolve the copper catalyst in acetonitrile.

  • Add cyclohexane and the internal standard to the solution.

  • Slowly add the oxidant (H₂O₂ or TBHP) to the reaction mixture while stirring.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by taking aliquots at regular intervals.

  • Quench the reaction by cooling the mixture and adding a reducing agent like sodium sulfite to destroy any excess peroxide.

  • Analyze the product mixture by GC to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.

Data Presentation:

Catalyst Loading (mol%)Substrate/Oxidant RatioTemperature (°C)Time (h)Conversion (%)Selectivity (Alcohol/Ketone)
1.01:2604Data to be determinedData to be determined
0.51:2604Data to be determinedData to be determined
1.01:3706Data to be determinedData to be determined

Catalytic Cycle for Alkane Oxidation

Catalytic_Cycle_Oxidation Catalyst [L₂Cu(II)] Intermediate1 [L₂Cu(II)-OOH] Catalyst->Intermediate1 + H₂O₂ Intermediate2 [L₂Cu(III)=O] or [L₂Cu(II)-O•] Intermediate1->Intermediate2 - H₂O Intermediate2->Catalyst + R-H - Product Product Alcohol/Ketone Substrate Alkane (R-H)

Caption: Proposed catalytic cycle for alkane oxidation.

Application Note 2: Olefin Metathesis

Introduction:

Ruthenium complexes bearing pyridinyl alcoholato ligands have been investigated as catalysts for olefin metathesis.[2] The chelation of the pyridinyl alcohol ligand can enhance the stability and activity of the catalyst, particularly at higher temperatures. The electronic nature of the pyridine ring substituent can influence the catalyst's performance. The electron-donating ethoxy group in our ligand of interest may lead to a more active catalyst.

Proposed Catalytic System:

A ruthenium-based catalyst incorporating the deprotonated form of (6-Ethoxypyridin-2-yl)methanol (the alcoholato ligand) could be a promising candidate for various olefin metathesis reactions, such as ring-closing metathesis (RCM).

Experimental Protocol: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

Materials:

  • A pre-synthesized Ruthenium catalyst with the (6-ethoxypyridin-2-yl)methanolato ligand (e.g., a Grubbs-type catalyst modified with the ligand)

  • Diethyl diallylmalonate (substrate)

  • Anhydrous dichloromethane (solvent)

  • Inert atmosphere (e.g., Schlenk line or glovebox)

  • NMR spectrometer for product analysis

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst in anhydrous dichloromethane.

  • Add a solution of diethyl diallylmalonate in anhydrous dichloromethane to the catalyst solution.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation:

Catalyst Loading (mol%)Substrate Concentration (M)Temperature (°C)Time (h)Conversion (%)
0.50.1252Data to be determined
0.10.1254Data to be determined
0.50.05401Data to be determined

Catalytic Cycle for Olefin Metathesis

Catalytic_Cycle_Metathesis Catalyst [Ru]=CHR Metallocyclobutane [Ru]-CH(R)-CH(R')-CH₂ Catalyst->Metallocyclobutane + R'-CH=CH₂ Alkene1 R'-CH=CH₂ NewCatalyst [Ru]=CH(R') Metallocyclobutane->NewCatalyst - R-CH=CH₂ Alkene2 R-CH=CH₂ NewCatalyst->Catalyst + Alkene

Caption: Simplified catalytic cycle for olefin metathesis.

References

  • Darkwa, J. & Omondi, B. (2020). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. Molecules, 25(22), 5468. [Link]

  • van der Schaaf, P. A., et al. (2025). The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts in the Oxidation of n-octane. European Journal of Inorganic Chemistry. [Link]

  • Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry, 269, 112880. [Link]

  • Li, Y., et al. (2014). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Journal of Chemical Sciences, 126(5), 1439-1445. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Ethoxypyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your experimental outcomes.

Overview of Recommended Synthetic Route

(6-Ethoxypyridin-2-yl)methanol is a valuable pyridinemethanol derivative used as a building block in pharmaceutical and materials science.[1] While several synthetic routes are conceivable, the most common and reliable laboratory-scale approach is the reduction of a corresponding pyridine-2-carboxylic acid ester.[1] This guide will focus on the reduction of ethyl 6-ethoxypicolinate using Lithium Aluminum Hydride (LAH), a powerful and efficient reducing agent for this transformation.[2][3]

The overall transformation is as follows:

Reaction Scheme: Ethyl 6-ethoxypicolinate is reduced by Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent, followed by an aqueous workup to yield (6-Ethoxypyridin-2-yl)methanol.

Experimental Workflow Diagram

This diagram outlines the critical stages of the synthesis, from starting materials to the purified final product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dry Glassware & Anhydrous Solvent B Prepare LAH Suspension in THF (0°C) A->B C Slowly Add Ethyl 6-Ethoxypicolinate in THF B->C Exothermic! D Warm to RT & Stir (Monitor by TLC) C->D E Cool to 0°C & Quench Reaction D->E F Aqueous Work-up (e.g., Fieser or Rochelle's Salt) E->F G Filter Aluminum Salts F->G H Extract with Organic Solvent G->H I Dry & Concentrate Organic Phase H->I J Purify by Column Chromatography I->J K Characterize Final Product (NMR, MS) J->K

Caption: High-level workflow for the synthesis of (6-Ethoxypyridin-2-yl)methanol.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. Always perform a thorough risk assessment before beginning any chemical synthesis.

Materials:

  • Ethyl 6-ethoxypicolinate

  • Lithium Aluminum Hydride (LAH), powder

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's Salt)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Add anhydrous THF to create a suspension (approx. 0.5 M). Cool the suspension to 0°C using an ice bath.

  • Addition of Ester: Dissolve Ethyl 6-ethoxypicolinate (1.0 eq.) in anhydrous THF. Slowly add this solution dropwise via the dropping funnel to the stirred LAH suspension, ensuring the internal temperature does not exceed 5°C. This addition is highly exothermic.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot (ester) and the appearance of a more polar product spot (alcohol) indicates completion.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LAH. Observe for cessation of gas evolution.

  • Work-up: Slowly add a saturated aqueous solution of Rochelle's salt.[4] Stir the mixture vigorously at room temperature until the gray suspension transforms into two clear, separable layers. This may take several hours to overnight.

  • Isolation: Separate the organic layer. Extract the aqueous layer 2-3 times with ethyl acetate. Combine all organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the final product.

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale & Justification
LAH Equivalents 1.5 - 2.0 eq.An excess is required to drive the reaction to completion and account for any reaction with trace moisture. The ester reduction consumes two equivalents of hydride.[3]
Solvent Anhydrous THFEthereal solvents are required as LAH reacts violently with protic solvents like water or alcohols.[2][3] THF provides good solubility for the reactants.
Addition Temperature 0 - 5 °CControls the highly exothermic initial reaction between LAH and the ester, preventing side reactions and ensuring safety.[5]
Reaction Temperature Room TemperatureSufficient for the reduction to proceed to completion in a reasonable timeframe after the initial controlled addition.
Work-up Method Rochelle's SaltEffectively chelates aluminum salts, breaking up emulsions that commonly form during the work-up of LAH reactions and simplifying the isolation of the product.[4]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting Workflow

Troubleshooting Problem Problem Observed (e.g., Low Yield, Incomplete Rxn) CheckTLC Analyze Reaction Mixture by TLC Problem->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present Yes SM_Absent No Starting Material, But Low Product CheckTLC->SM_Absent No Cause1 Cause: Inactive LAH or Insufficient Equivalents SM_Present->Cause1 Cause2 Cause: Product Lost During Work-up SM_Absent->Cause2 Solution1 Solution: • Use fresh, high-quality LAH. • Ensure anhydrous conditions. • Increase LAH equivalents. Cause1->Solution1 Solution2 Solution: • Use Rochelle's salt for work-up. • Ensure complete extraction. • Check pH if applicable. Cause2->Solution2

Caption: A decision tree for troubleshooting common synthesis problems.

Q1: My reaction is very slow or stalls, with a lot of starting material remaining. What went wrong?

Answer: This is one of the most common issues and almost always points to a problem with the reducing agent or the reaction conditions.

  • Expertise & Causality: Lithium Aluminum Hydride is extremely reactive towards moisture and protic solvents.[2] If your solvent was not completely anhydrous, or if moisture entered the flask from the atmosphere, a significant portion of the LAH would be consumed in a non-productive, violent reaction with water instead of reducing your ester.[5] Similarly, LAH powder can degrade upon storage if not handled under strictly inert conditions.

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Use a fresh bottle of LAH or one that has been stored correctly. Old or improperly stored LAH will have a significant drop in activity.

    • Ensure Anhydrous Conditions: Flame-dry all glassware immediately before use and cool under a stream of inert gas. Use a high-quality anhydrous solvent. A "sure-seal" bottle from a reputable supplier is recommended.

    • Check Equivalents: Ensure you have used at least 1.5 equivalents of LAH. If your starting material or solvent has trace amounts of water, you may need to increase this to 2.0 equivalents.

Q2: The reaction seems complete by TLC, but my isolated yield is very low. Where did my product go?

Answer: This issue typically arises during the work-up and extraction phase. The polar nature of the product alcohol and the formation of aluminum salt emulsions are the primary culprits.

  • Expertise & Causality: Quenching an LAH reaction produces aluminum hydroxides. These salts are often gelatinous and can physically trap the polar alcohol product, preventing its extraction into the organic phase.[6] This leads to the formation of intractable emulsions during extraction, making phase separation difficult and causing significant product loss.[4]

  • Troubleshooting & Solutions:

    • Use a Chelating Work-up: The recommended Rochelle's salt work-up is specifically designed to avoid this problem. The tartrate ion chelates the aluminum ions to form a soluble complex, breaking down the emulsion and leading to clean phase separation.[4]

    • Alternative Fieser Work-up: An alternative is the Fieser method, which involves the sequential, careful addition of water, then 15% aqueous NaOH, then more water.[7] This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

    • Thorough Extraction: The product, (6-Ethoxypyridin-2-yl)methanol, has some water solubility. Ensure you perform multiple (at least 3-4) extractions with a suitable solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous layer.

Q3: My final product is contaminated with an unknown impurity. What could it be?

Answer: While the LAH reduction of an ester is generally clean, impurities can arise from the starting material or side reactions.

  • Expertise & Causality:

    • Unreacted Starting Material: If the reaction was incomplete (see Q1), the starting ester will be carried through the work-up. It is less polar than the product and should be separable by column chromatography.

    • Over-reduction: While unlikely under these conditions, extremely harsh conditions (e.g., prolonged heating) could potentially lead to reduction of the pyridine ring, though this is not a common pathway.

    • Impurity from Starting Material: The most likely source is an impurity present in the starting ethyl 6-ethoxypicolinate. Always check the purity of your starting materials before beginning the reaction.

  • Troubleshooting & Solutions:

    • Optimize Chromatography: Adjust the solvent polarity for your column chromatography to ensure good separation between your product and the impurity. A gradient elution (gradually increasing the polarity) is often effective.

    • Characterize the Impurity: If the impurity is significant, try to isolate and characterize it by NMR and Mass Spectrometry to understand its origin.

    • Purify Starting Material: If the impurity originates from the starting material, consider purifying the ester by distillation or chromatography before the reduction step.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH₄) instead of LAH? A: No. Sodium borohydride is a much milder reducing agent and is generally not reactive enough to reduce esters.[2][3] It is primarily used for the reduction of aldehydes and ketones. Using NaBH₄ would result in the recovery of unreacted starting material. LAH is required for its higher reactivity towards less electrophilic carbonyls like esters.[3]

Q: How critical is the "slow, dropwise" addition at 0°C? A: It is absolutely critical for both safety and reaction outcome. The reaction is highly exothermic. Adding the ester too quickly will cause a rapid temperature increase, potentially boiling the THF solvent and creating a dangerous runaway reaction. This loss of temperature control can also lead to the formation of undesired side products.

Q: My TLC shows a new spot, but it's less polar than my product. What is it? A: A less polar spot could be an intermediate aldehyde. The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[3] Normally, this aldehyde is reduced immediately by the excess LAH present.[3] If you see a buildup of a less polar intermediate, it could be another sign that your LAH is not active enough to complete the second reduction step efficiently.

Q: What is the best way to store and handle Lithium Aluminum Hydride? A: LAH should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box). It is a fine gray powder that can easily become airborne, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Avoid contact with water and alcohols at all costs.[2]

References

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Retrieved from [Link]

  • Frontier, A. (n.d.). Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31, 162–171. Retrieved from [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lithium Aluminium Hydride - LiAlH4. Retrieved from [Link]

  • YouTube. (2019). Carboxylic Acids to Alcohols, Part 4: LiAlH4. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (6-ethoxypyridin-2-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule or similar pyridine-based structures. Here, we address common challenges, side reactions, and purification difficulties encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The synthesis of (6-ethoxypyridin-2-yl)methanol is typically approached via a two-step sequence: the formation of the key intermediate aldehyde, 6-ethoxypyridine-2-carbaldehyde, followed by its reduction to the target primary alcohol. While conceptually straightforward, each step presents unique challenges that can impact yield, purity, and scalability.

Synthesis_Workflow cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Aldehyde Reduction Start 2-Bromo-6-ethoxypyridine Lithiation Metal-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) Start->Lithiation Formylation Quench with Electrophile (e.g., DMF) Lithiation->Formylation Aldehyde 6-Ethoxypyridine-2-carbaldehyde Formylation->Aldehyde Reduction Reduction (e.g., NaBH4, MeOH) Aldehyde->Reduction Intermediate Purification (Optional) Workup Aqueous Workup & Extraction Reduction->Workup Product (6-Ethoxypyridin-2-yl)methanol Workup->Product

Caption: General synthetic workflow for (6-Ethoxypyridin-2-yl)methanol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may observe during the synthesis. Each entry is structured to help you diagnose the issue, implement a solution, and prevent recurrence.

Step 1: Aldehyde Formation via Lithiation & Formylation

Question 1: After quenching my lithiated 2-bromo-6-ethoxypyridine with DMF, my crude NMR shows very low conversion to the desired aldehyde and recovery of my starting material. What went wrong?

  • Plausible Cause: This issue almost always points to a problem with the generation or stability of the organolithium intermediate. Organolithium reagents are extremely sensitive to moisture and acidic protons. Any trace of water in the solvent (THF), glassware, or on the surface of the starting material will quench the n-BuLi and the lithiated pyridine species faster than the desired metal-halogen exchange can occur.[1]

  • Recommended Solution:

    • Immediate Salvage: If you have remaining reaction mixture at low temperature, add another equivalent of n-BuLi slowly and stir for 30-60 minutes before re-attempting the DMF quench. This is often low-yielding but can salvage some material.

    • Protocol Validation: Rigorously dry all glassware in an oven (>120 °C) overnight and cool under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a Grubbs apparatus). Ensure your starting 2-bromo-6-ethoxypyridine is anhydrous.

  • Preventative Measures:

    • Always use freshly titrated n-BuLi to know its exact molarity.

    • Perform the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques.[2]

    • Add the n-BuLi dropwise to the solution of the halide at -78 °C to maintain temperature control and minimize side reactions.[2]

Question 2: My main impurity after formylation is a ketone, 1,2-bis(6-ethoxypyridin-2-yl)ethan-1-one. How is this formed and how can I avoid it?

  • Plausible Cause: This side reaction is a classic issue when forming aldehydes from organometallics and DMF. The initial addition of your lithiated pyridine to DMF forms a tetrahedral intermediate (a lithium hemiaminal alkoxide). If this intermediate is not stable at the reaction temperature, it can collapse to eliminate lithium dimethylamide, forming the desired aldehyde in situ. This newly formed aldehyde is now an electrophile that can be attacked by a second molecule of your lithiated pyridine, leading to a secondary alcohol upon workup, which is often oxidized to the corresponding ketone depending on workup conditions.

Ketone_Formation DMF DMF Intermediate Lithium Hemiaminal Alkoxide Aldehyde Desired Aldehyde (In Situ) Intermediate->Aldehyde Collapse (Warming) Secondary_Alkoxide Secondary Alkoxide Intermediate Aldehyde->Secondary_Alkoxide + RLi (2nd eq.) RLi2 6-EtO-Py-Li (2nd eq.) Ketone Ketone Byproduct Secondary_Alkoxide->Ketone Workup/ Oxidation

Caption: Mechanism of ketone byproduct formation.

  • Recommended Solution:

    • Temperature Control: The key is to keep the reaction temperature as low as possible (-78 °C) during the addition of the organolithium to DMF and for a period afterward.

    • Quenching Strategy: Quench the reaction at low temperature with a proton source (like saturated aqueous NH₄Cl) before allowing it to warm to room temperature. This protonates the stable hemiaminal alkoxide, which then hydrolyzes to the aldehyde during workup, preventing it from reacting with any remaining organolithium.

  • Preventative Measures:

    • Employ a "reverse addition" protocol: add the lithiated pyridine solution via cannula to a cold (-78 °C) solution of excess DMF in THF. This ensures that the organolithium is always the limiting reagent in the presence of the electrophile.

Question 3: I am observing lithiation at the C-3 position instead of the expected C-2 position. Why is this happening?

  • Plausible Cause: While metal-halogen exchange at a bromo-substituted position is typically very fast and selective, competitive direct lithiation (deprotonation) can occur, especially if the reagents or conditions are not optimal. The ethoxy group at C-6 is an ortho-directing group, but its influence can be complex. Some superbases or specific reagent combinations can favor deprotonation at other sites.[3][4] For instance, using a bulky lithium amide base like LDA would strongly favor deprotonation at C-3, but even with n-BuLi, this can be a minor pathway if the metal-halogen exchange is sluggish.

  • Recommended Solution:

    • Reagent Choice: Ensure you are using an alkyllithium reagent (like n-BuLi or sec-BuLi) which is highly effective for metal-halogen exchange, rather than a lithium amide base (like LDA or LiTMP).[2]

    • Temperature: Perform the lithiation at -78 °C. Higher temperatures can sometimes favor thermodynamically more stable, but undesired, organolithium isomers.

  • Preventative Measures:

    • Confirm the identity and purity of your starting material. Isomeric impurities in the 2-bromo-6-ethoxypyridine could lead to unexpected products.

    • Use THF as the solvent, as it is generally optimal for these types of reactions.

Step 2: Reduction of 6-Ethoxypyridine-2-carbaldehyde

Question 4: The reduction of my aldehyde with NaBH₄ is slow and incomplete, even after several hours. What can I do?

  • Plausible Cause: Sodium borohydride is a mild and selective reducing agent, but its reactivity can be influenced by the solvent and temperature.[5] While methanol is a common solvent, the formation of sodium tetramethoxyborate can sometimes modulate reactivity. The aldehyde itself might be sterically or electronically deactivated, slowing the rate of hydride delivery.

  • Recommended Solution:

    • Increase Temperature: Gently warm the reaction mixture to 40-50 °C to increase the reaction rate.

    • Add More Reagent: Add an additional portion (0.5 eq) of NaBH₄.

    • Switch Reagents: For a more potent but still manageable reducing agent, consider lithium borohydride (LiBH₄) in THF or, for very stubborn cases, lithium aluminum hydride (LAH) in THF at 0 °C.[6] Note that LAH requires a much more rigorous anhydrous setup and a careful quenching procedure.

  • Preventative Measures:

    • Ensure the aldehyde starting material is pure. Impurities can inhibit the reaction.

    • Use a sufficient excess of NaBH₄ from the start (typically 1.5-2.0 equivalents).

ReagentSolventTypical Temp.WorkupKey Considerations
NaBH₄ MeOH, EtOH0 °C to RTAqueousExcellent chemoselectivity; safe and easy to handle. May be slow.[5]
LiBH₄ THF, Et₂ORTCareful aqueousMore reactive than NaBH₄; reduces esters slowly.
LiAlH₄ (LAH) THF, Et₂O0 °CCareful, sequential (Fieser method)Very powerful, not selective. Reduces most carbonyls. Requires strict anhydrous conditions.[6]
DIBAL-H Toluene, CH₂Cl₂-78 °CAqueousCan be used to avoid basic conditions.

Question 5: My final product is difficult to purify by silica gel chromatography. It streaks badly and my yields are low. What is a better method?

  • Plausible Cause: The target molecule, (6-ethoxypyridin-2-yl)methanol, is amphoteric. It has a basic pyridine nitrogen and a weakly acidic (and polar) alcohol hydroxyl group. This combination leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing significant tailing and potential decomposition.

  • Recommended Solution:

    • Modify the Stationary Phase:

      • Base-Washing: Use silica gel that has been pre-treated with a base, such as triethylamine (TEA). A typical mobile phase would be an ethyl acetate/hexanes mixture containing 0.5-1% TEA. This deactivates the acidic sites on the silica.

      • Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Alternative Purification:

      • Acid/Base Extraction: Dissolve the crude product in a water-immiscible solvent (e.g., dichloromethane). Extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the pyridinium salt. Wash the aqueous layer with fresh solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and back-extract the neutral product into fresh organic solvent.

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can be a highly effective purification method.

Purification_Tree Start Crude Product IsSolid Is the product a solid? Start->IsSolid Crystallize Attempt Crystallization IsSolid->Crystallize Yes Chromatography Purify via Chromatography IsSolid->Chromatography No / Impure Silica Using Silica Gel? Chromatography->Silica UseAlumina Use Neutral/Basic Alumina Silica->UseAlumina No AddBase Add ~1% Triethylamine to Mobile Phase Silica->AddBase Yes

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to oxidize 2-ethoxy-6-methylpyridine to the aldehyde? A: Direct oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid is challenging. While reagents like selenium dioxide (SeO₂) have been used for similar transformations, they are toxic and often give variable yields. A more modern and reliable approach is to first halogenate the methyl group using N-bromosuccinimide (NBS) to form the benzylic-type bromide, followed by a Kornblum oxidation (using DMSO) or Sommelet reaction to yield the aldehyde. However, the lithiation-formylation route from the corresponding 2-bromo derivative is generally considered more reliable and higher yielding.[7]

Q2: Is the product, (6-Ethoxypyridin-2-yl)methanol, stable to air and light? A: Pyridine-containing alcohols are generally stable under normal laboratory conditions. However, like many complex organic molecules, long-term storage should be in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow oxidative degradation. The pyridine ring itself is relatively stable, but aldehydes used as intermediates are more prone to oxidation to carboxylic acids and should be used promptly or stored carefully.[7]

Q3: Can I use a Grignard reagent instead of an organolithium for the formylation step? A: Yes, it is possible to form the Grignard reagent from 2-bromo-6-ethoxypyridine using activated magnesium (e.g., Rieke magnesium).[8] Grignard reagents are generally less reactive and less basic than their organolithium counterparts, which can sometimes be an advantage in preventing side reactions.[9][10] However, the formation of the Grignard reagent itself can be more difficult to initiate than the lithium-halogen exchange. The choice often comes down to experimental convenience and substrate reactivity.

References

  • Acta Crystallographica Section C: Structural Chemistry. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. (2015). [Link]

  • Journal of Medicinal Chemistry. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). [Link]

  • Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2009). [Link]

  • ResearchGate. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. (2006). [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]

  • Studylib. Grignard Reagent & Reactions: Organic Synthesis Guide. [Link]

  • Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. (2002).
  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). [Link]

  • National Institutes of Health. Formylation of Amines. (2011). [Link]

  • MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2021). [Link]

  • National Institutes of Health. Enzymatic reactions towards aldehydes: An overview. (2021). [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • MDPI. Selective Enzymatic Reduction of Aldehydes. (2009). [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011). [Link]

  • MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex. (2023). [Link]

  • National Institutes of Health. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2012). [Link]

  • Jones Research Group, University of Bath. Reduction Reactions and Heterocyclic Chemistry. (2016). [Link]

  • ResearchGate. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (2010). [Link]

  • National Institutes of Health. Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. (2021). [Link]

  • Google Patents. A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007).
  • ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. (2007). [Link]

  • National Institutes of Health. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. (2023). [Link]

  • ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. (2003). [Link]

  • Green Chemistry. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. (2024). [Link]

  • PubChem. 6-Methoxypyridine-3-carbaldehyde. [Link]

  • Google Patents. An improved process for the preparation of 4-[2-(methyl-2-pyridinylamino)
  • Google Patents. Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) -. (2020).
  • DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]

Sources

Technical Support Center: Purification of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Ethoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. The inherent properties of the pyridyl scaffold, combined with the ethoxy and methanol functionalities, present a unique set of purification hurdles. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your troubleshooting process.

Question 1: My column chromatography yield is very low. Where is my product going?

Answer: Low recovery of (6-Ethoxypyridin-2-yl)methanol from silica gel column chromatography is a frequent issue. The primary cause is the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong, sometimes irreversible, adsorption or "streaking" of the compound on the column, resulting in poor separation and low yield.

  • Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds or even salt-like interactions with the acidic protons of the silica gel. This is a common phenomenon with nitrogen-containing heterocyclic compounds.[1][2]

  • Solutions:

    • Basic Modifier: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent system. This base will compete for the acidic sites on the silica gel, effectively "capping" them and allowing your product to elute more cleanly and with higher recovery.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina (Brockmann I-III) is an excellent alternative for purifying basic compounds like pyridines.

    • Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to recover your product. A steep gradient can sometimes help to quickly push the compound off the column before significant streaking occurs.

Question 2: The purified (6-Ethoxypyridin-2-yl)methanol is a persistent oil and refuses to crystallize. How can I obtain a solid?

Answer: The inability to crystallize is often due to the presence of impurities or residual solvent that disrupt the formation of a crystal lattice. (6-Ethoxypyridin-2-yl)methanol, like many substituted pyridines, can have a relatively low melting point, making it susceptible to these effects.

  • Solutions:

    • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise while stirring vigorously. The goal is to precipitate the desired compound as a solid while the impurities remain in solution.

    • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Seed Crystal: If you have a small amount of solid material from a previous batch, add a single seed crystal to the oil to initiate crystallization.

    • Re-purification: If the above methods fail, it is highly likely that the purity is insufficient for crystallization. A second pass through a chromatography column, perhaps with a different solvent system or stationary phase, may be necessary.

Question 3: My NMR analysis shows a purity of >95%, but TLC and HPLC show multiple spots/peaks. Why the discrepancy?

Answer: This discrepancy highlights the importance of using orthogonal analytical methods for purity assessment.[3] ¹H NMR is excellent for structural elucidation and can provide quantitative information (qNMR), but it may not resolve impurities that have very similar chemical shifts to your main compound or are present in the "forest" of the solvent peak.

  • Explanation:

    • TLC/HPLC: These are separation techniques. Their ability to resolve compounds is based on differences in polarity and interaction with the stationary phase. They are often more sensitive to structurally similar impurities than NMR.

    • Potential Impurities: Common process-related impurities in the synthesis of pyridinemethanol derivatives can include unreacted starting material (e.g., the corresponding aldehyde or carboxylic acid) or over-reduced/side-reaction products.[4][5] These may have very similar structures and thus similar NMR spectra but different polarities.

  • Actionable Advice: Trust your chromatographic data. The presence of multiple peaks in HPLC indicates that further purification is required to achieve the necessary purity for sensitive applications. Use the HPLC method to guide the optimization of your purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of (6-Ethoxypyridin-2-yl)methanol?

  • Starting Materials: If synthesized via reduction, unreacted 6-ethoxy-2-formylpyridine or 6-ethoxypicolinic acid are common impurities.[4][6]

  • Byproducts: Depending on the synthetic route, byproducts from side reactions can occur. For instance, if starting from 2-chloro-6-ethoxypyridine, residual starting material could be present.

  • Degradation Products: Pyridine N-oxides can sometimes form under oxidative conditions.

Q2: How do I select an appropriate solvent system for column chromatography?

The key is to use Thin Layer Chromatography (TLC) for method development. The ideal solvent system for column chromatography should give your product a retention factor (Rƒ) of approximately 0.25-0.35 on a silica gel TLC plate. This Rƒ value provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for effective separation from impurities with different polarities. A common starting point for pyridyl alcohols is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or isopropanol.

Q3: What are the recommended storage conditions for purified (6-Ethoxypyridin-2-yl)methanol?

Like many pyridyl compounds, it should be stored in a cool, dry place, away from light and strong oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation over time, especially if it is to be stored for an extended period.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of (6-Ethoxypyridin-2-yl)methanol using flash column chromatography.

Materials:

  • Crude (6-Ethoxypyridin-2-yl)methanol

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (reagent grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Develop an eluent system using TLC. A good starting point is 30% Ethyl Acetate in Hexanes. Add 0.5% triethylamine to the mixture to prevent streaking. Adjust the ratio to achieve an Rƒ of ~0.3 for the product.

  • Column Packing (Dry Packing):

    • Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Pour the dry silica gel into the column. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your chosen eluent to the column.

    • Apply gentle air pressure to the top of the column to start the flow. Never let the solvent level drop below the top of the silica bed.[7][8]

    • Begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (6-Ethoxypyridin-2-yl)methanol.

Visual Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Strategy cluster_start Initial Analysis cluster_methods Purification Methods cluster_analysis Purity Verification cluster_end Final Product start Crude Product (Post-Workup) analysis Purity Check (TLC, HPLC, NMR) start->analysis Initial Assessment chromatography Column Chromatography (Silica or Alumina) chromatography->analysis Post-Chromatography recrystallization Recrystallization/ Trituration recrystallization->analysis Post-Recrystallization analysis->chromatography Multiple Impurities or Oily Product analysis->chromatography Purity insufficient analysis->recrystallization Largely Pure or Solid with Minor Impurities final_product Pure Product (>98%) analysis->final_product Purity Confirmed

Caption: Decision tree for purification of (6-Ethoxypyridin-2-yl)methanol.

References

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Chemistry in the lab. (2013, October 21). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]

  • Acta Crystallographica Section C: Structural Chemistry. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Column Chromatography. (n.d.). Extraction Of Bio-Active Compounds From Medicinal Plants. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved from [Link]

  • Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Retrieved from [Link]

  • Molecules. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). [5-(6-Ethoxypyrazin-2-yl)-2-pyridinyl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). (6-Ethoxypyridin-2-yl)(phenyl)methanol. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP1905761A1 - An improved process for the preparation of 4-[2-(methyl-2-pyridinylamino) ethoxy] benzaldehyde, an intermediate for the preparation of rosiglitazone.
  • Molecules. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio) -.
  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Scribd. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitropyridin-2-yl)methanol. Retrieved from [Link]

Sources

Technical Support Center: Purification of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) concerning the purification of (6-Ethoxypyridin-2-yl)methanol (CAS 163658-33-1), a key building block in pharmaceutical synthesis.[1][] Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve the highest levels of purity in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of (6-Ethoxypyridin-2-yl)methanol.

Q1: What are the most common impurities I should expect when synthesizing (6-Ethoxypyridin-2-yl)methanol?

A1: Impurities are typically process-related and originate from starting materials, side reactions, or degradation. The most common classes of impurities include:

  • Unreacted Starting Materials: Depending on your synthetic route, this could be 2-bromo-6-ethoxypyridine, 6-ethoxypyridine-2-carbaldehyde, or ethyl 6-ethoxypicolinate.

  • Over-Oxidized Byproducts: If the synthesis involves the reduction of a carbonyl group, incomplete reduction can leave the starting aldehyde, while over-oxidation of the target alcohol can yield 6-ethoxypyridine-2-carbaldehyde or 6-ethoxypicolinic acid.

  • Dealkylation Products: The ethoxy group can be susceptible to cleavage under certain acidic or thermal conditions, leading to the formation of 6-hydroxypyridin-2-yl)methanol.

  • Residual Solvents: Solvents used during the reaction or workup (e.g., Toluene, Tetrahydrofuran (THF), Methanol) are common volatile impurities.

  • Water: Pyridine derivatives can be hygroscopic and may absorb atmospheric moisture.[3]

Q2: My purified (6-Ethoxypyridin-2-yl)methanol is a yellow or brown oil/solid. What causes this discoloration and how can I fix it?

A2: Discoloration is often due to trace amounts of highly conjugated impurities or degradation products formed during the synthesis, potentially from exposure to air or heat. Purification via column chromatography followed by recrystallization is typically effective. Treating a solution of the crude product with a small amount of activated charcoal before filtration can also help remove color-causing impurities.[4]

Q3: Which analytical technique is best for assessing the purity of my final product?

A3: A combination of techniques provides the most comprehensive purity profile.

  • ¹H NMR Spectroscopy: Excellent for structural confirmation and identifying impurities with distinct proton signals, especially if they are present at >0.5 mol%.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining purity with high accuracy (e.g., >99.5%). It is highly sensitive for detecting non-volatile process-related impurities.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point byproducts.[9][10][11]

Q4: How should I properly store purified (6-Ethoxypyridin-2-yl)methanol?

A4: Store the compound in a tightly sealed, amber glass vial to protect it from moisture and light. To prevent degradation, particularly if storing for an extended period, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C).

Part 2: In-Depth Troubleshooting and Purification Protocols

This section provides detailed solutions to specific problems encountered during the purification of (6-Ethoxypyridin-2-yl)methanol.

Issue 1: Co-elution of a Key Impurity during Column Chromatography

Problem: An impurity consistently elutes with or very close to the product peak during silica gel column chromatography, making separation difficult.

Causality: This occurs when the impurity has a polarity very similar to that of (6-Ethoxypyridin-2-yl)methanol. The hydroxyl group and the pyridine nitrogen of the target compound give it a moderate polarity, and impurities with similar functional groups (e.g., an isomeric alcohol or an N-oxide) will behave similarly on a polar stationary phase like silica.

Troubleshooting Workflow:

G cluster_0 Optimization of Chromatography cluster_1 Chemical Intervention start Impurity Co-elutes with Product q1 Is the impurity slightly more or less polar? (Check TLC with different solvent systems) start->q1 chem1 Utilize Acid-Base Extraction start->chem1 If impurity lacks a basic nitrogen chem2 Consider Chemical Derivatization start->chem2 For very difficult separations opt1 Fine-tune Gradient Elution q1->opt1 If separation is close opt2 Change Solvent System q1->opt2 If separation is poor opt3 Consider a Different Stationary Phase (e.g., Alumina, C18) opt2->opt3 If solvent change is ineffective

Caption: Troubleshooting co-elution issues.

Solutions & Protocols:

  • Optimize Column Chromatography Conditions: Instead of relying on a standard Hexane/Ethyl Acetate system, explore other solvent systems that can alter selectivity. For instance, replacing Ethyl Acetate with a mixture of Dichloromethane and Methanol can change the interactions with the silica surface and improve separation.[12] A shallower gradient (e.g., increasing the polar solvent by 1-2% increments) can also enhance resolution.[13]

  • Employ Acid-Base Liquid-Liquid Extraction (LLE): This is a highly effective technique for separating basic compounds like pyridines from neutral or acidic impurities.[14] The pyridine nitrogen is basic and can be protonated to form a water-soluble salt.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude product (1.0 eq) in an organic solvent like Ethyl Acetate (10-20 volumes).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with 1 M Hydrochloric Acid (HCl) (3 x 5 volumes). The target compound will move into the aqueous layer as its hydrochloride salt. Neutral or acidic impurities will remain in the organic layer.

    • Combine the aqueous layers. Cool the solution in an ice bath.

    • Slowly basify the aqueous layer to a pH of 8-9 using a saturated solution of Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH). The product will precipitate or form an oil.

    • Extract the now basic aqueous layer with a fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Product Fails to Solidify or "Oils Out" During Recrystallization

Problem: After dissolving the compound in a hot solvent and cooling, it separates as an oil instead of forming crystals.

Causality: This typically happens for one of two reasons:

  • High Impurity Level: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.

  • Inappropriate Solvent System: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the cooling process may be too rapid.

Solutions & Protocols:

  • Pre-Purification: If the material is heavily impure, first subject it to column chromatography to obtain a partially purified solid or viscous oil. This enriched material is much more likely to crystallize successfully.

  • Optimize Recrystallization Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Solvent Screening: Test small aliquots of your material in various solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene) and binary mixtures (e.g., Methanol/Water, Ethanol/Hexane).[4]

    • Slow Cooling: Once a suitable solvent is found, ensure the hot, saturated solution cools slowly to room temperature, and then transfer it to a 0-4 °C refrigerator. Rapid cooling promotes oiling out.

    • Scratching & Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Adding a tiny seed crystal of pure product, if available, is also highly effective.

Issue 3: Persistent Baseline Impurities Detected by HPLC Analysis

Problem: The final product appears clean by ¹H NMR but HPLC analysis shows several small, broad peaks near the baseline, resulting in a purity assessment of <98%.

Causality: These are often non-volatile, high molecular weight, or polymeric impurities that do not show sharp signals in NMR. They can also be trace amounts of materials leaching from equipment or reagents.

Solutions & Protocols:

  • Charcoal Treatment: Before a final recrystallization or filtration step, dissolving the material in a suitable solvent (e.g., methanol) and stirring with a small amount of activated charcoal (approx. 1-2% w/w) for 15-30 minutes can adsorb these baseline impurities. Filter the mixture through a pad of Celite® to remove the charcoal before proceeding.[4]

  • Plug Filtration: Pass a solution of the compound through a short plug of silica gel in a pipette or small column, eluting with a moderately polar solvent system (e.g., 50% Ethyl Acetate in Hexane). This can remove highly polar or "streaky" impurities that stick to the silica.

  • HPLC Method Optimization: Ensure the HPLC method is robust. A poor peak shape can sometimes be misinterpreted as impurity. Check that the mobile phase is appropriate and that the sample is fully dissolved in the mobile phase before injection.[7]

    Table 1: Example HPLC Method for Purity Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 5 µL

Part 3: Comparative Overview of Purification Techniques

The choice of purification method is critical and depends on the scale of the experiment and the nature of the impurities.

Table 2: Comparison of Primary Purification Techniques

TechniquePrimary Use CaseAdvantagesDisadvantages
Column Chromatography Separation of compounds with different polarities.Highly versatile; can separate complex mixtures; applicable to oils and solids.[15][16]Can be time-consuming and solvent-intensive; scaling up can be costly.[12]
Recrystallization Final purification of solid compounds to remove small amounts of impurities.Excellent for achieving high purity; scalable; cost-effective.[17]Only works for solids; requires finding a suitable solvent system; can have lower yields.
Acid-Base LLE Removing neutral/acidic impurities from basic compounds (or vice-versa).Fast, simple, and highly effective for specific impurity types; easily scalable.[18][19]Only separates based on acidic/basic properties; will not separate impurities with similar pKa.

Purification Strategy Workflow:

G Crude Crude Product (Oil or Solid) LLE Acid-Base LLE Crude->LLE If neutral/acidic impurities suspected Column Column Chromatography Crude->Column If impurities have similar basicity LLE->Column Recryst Recrystallization Column->Recryst If product is solid Analysis Purity Check (HPLC, NMR, GC-MS) Column->Analysis If product is an oil Recryst->Analysis Pure Pure Product (>99%) Analysis->Pure Purity Confirmed

Caption: Recommended purification workflow.

References

  • US6087507A - Separation of pyridine or pyridine derivatives
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements . MDPI. [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements . Semantic Scholar. [Link]

  • Extraction of pyridine using systems based on water-soluble polymers . ResearchGate. [Link]

  • CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
  • What is best method to remove pyridine from a reaction mixture? . ResearchGate. [Link]

  • Analytical Methods for Pyridine . Agency for Toxic Substances and Disease Registry. [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts . PubMed. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography . PubMed. [Link]

  • column chromatography & purification of organic compounds . YouTube. [Link]

  • DE3245950A1 - Process for the preparation of substituted pyridines.
  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity . MDPI. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists . PubMed. [Link]

  • Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline . PubMed. [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . SpringerLink. [Link]

  • Pyridine Synthesis: Cliff Notes . Baran Lab, Scripps Research. [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique . ResearchGate. [Link]

  • What could be a better replacement for Methanol HPLC grade for use as a mobile phase? . ResearchGate. [Link]

  • Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study . PubMed. [Link]

  • Isolation and identification of impurities in chlorin e6 . ResearchGate. [Link]

  • EP1905761A1 - An improved process for the preparation of 4-[2-(methyl-2-pyridinylamino) ethoxy] benzaldehyde, an intermediate for the preparation of rosiglitazone.
  • Identification and synthesis of impurities formed during sertindole preparation . Beilstein Journal of Organic Chemistry. [Link]

  • Analytical method development and validation analysis for quantitative assessment of cypermethrin by HPLC procedure . World Journal of Advanced Research and Reviews. [Link]

  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
  • Structural Identification and Characterization of Potential Impurities of Azelnidipine . International Journal for Pharmaceutical Research Scholars. [Link]

  • Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms . National Institutes of Health. [Link]

  • Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach . Journal of Chemical Health Risks. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl . ResearchGate. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin . MDPI. [Link]

Sources

Preventing byproduct formation in the synthesis of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (6-Ethoxypyridin-2-yl)methanol

A Guide to Preventing Byproduct Formation and Optimizing Reaction Conditions

Welcome to the technical support guide for the synthesis of (6-Ethoxypyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this key building block. Our focus is on providing in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target molecule.

The primary route to synthesizing (6-Ethoxypyridin-2-yl)methanol involves the reduction of an ester precursor, typically ethyl 6-ethoxypyridine-2-carboxylate. While this appears to be a straightforward ester-to-alcohol transformation, the presence of the electron-deficient pyridine ring introduces significant challenges, often leading to unwanted side reactions. This guide provides detailed troubleshooting advice in a question-and-answer format to navigate these complexities.

G cluster_main Core Synthesis Pathway Start Ethyl 6-ethoxypyridine-2-carboxylate Product (6-Ethoxypyridin-2-yl)methanol Start->Product Reduction (e.g., LiAlH4)

Caption: Desired synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and NMR analysis shows a significant amount of unreacted starting material. What is the likely cause?

A: The presence of unreacted starting material, ethyl 6-ethoxypyridine-2-carboxylate, typically points to insufficient reducing power or non-optimal reaction conditions.

  • Causality: Standard sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters to primary alcohols under typical conditions[1][2]. Esters are less electrophilic than aldehydes or ketones, requiring a more potent hydride donor. While NaBH₄ is excellent for reducing aldehydes and ketones, its application for esters often results in slow or incomplete reactions[1].

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Switch to a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). LiAlH₄ is highly effective for the reduction of esters to primary alcohols[3][4].

    • Modified Borohydride Systems: If you must avoid LiAlH₄ due to safety or functional group compatibility concerns, consider using NaBH₄ in combination with an activating agent. The addition of Lewis acids like aluminum chloride (AlCl₃) can enhance the reducing power of NaBH₄, enabling it to reduce esters, albeit sometimes with difficulty[5]. Alternatively, using NaBH₄ in specific carboxylic acid media can create highly effective acyloxyborohydride species[6].

    • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄, a common ratio is 1.5 to 2.0 equivalents relative to the ester to ensure the reaction goes to completion.

    • Reaction Time and Temperature: While low temperatures are often used to improve selectivity (see Q2), ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material before quenching.

Q2: I'm observing significant byproduct formation, and mass spectrometry suggests a mass increase of +2 or +4 amu compared to the desired product. What is happening?

A: This is a classic sign of over-reduction, specifically the reduction of the pyridine ring itself. This is the most common and challenging side reaction when using powerful, non-selective hydrides.

  • Causality: The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack by hydride reagents[7]. Potent reducing agents like LiAlH₄ can transfer a hydride to the pyridine ring, leading to the formation of dihydropyridine and, in some cases, fully saturated piperidine derivatives[8][9]. This side reaction competes directly with the desired reduction of the ester group.

G Start Ethyl 6-ethoxypyridine-2-carboxylate Product (6-Ethoxypyridin-2-yl)methanol Start->Product Desired Pathway (Ester Reduction) Byproduct Dihydropyridine/Piperidine Derivatives Start->Byproduct Side Reaction (Pyridine Ring Reduction)

Caption: Competing reaction pathways.

  • Troubleshooting Steps:

    • Temperature Control (Critical): The rate of pyridine ring reduction is highly temperature-dependent. Lowering the reaction temperature significantly enhances the selectivity for ester reduction. Start the addition of your reducing agent at -78 °C (a dry ice/acetone bath) and allow the reaction to warm slowly to 0 °C or room temperature only if necessary, while monitoring by TLC.

    • Inverse Addition: Instead of adding the hydride solution to the ester solution, try an "inverse addition." Add the ester solution dropwise to a cooled suspension of LiAlH₄ in an anhydrous solvent like THF. This maintains a low concentration of the substrate in the presence of excess hydride, which can sometimes favor the faster ester reduction over the slower ring reduction.

    • Switch to a Milder Reagent: If temperature control and inverse addition are insufficient, the best solution is to use a reducing agent with greater chemoselectivity. As mentioned in Q1, a NaBH₄/AlCl₃ system can be effective and is less prone to reducing the pyridine ring[5].

Q3: What are the pros and cons of using LiAlH₄ versus a modified NaBH₄ system for this specific reduction?

A: The choice of reducing agent is a critical decision that balances reactivity with selectivity. The optimal choice depends on your experimental constraints and desired purity profile.

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄) + Additive (e.g., AlCl₃)
Reactivity Very High: Rapidly reduces esters, carboxylic acids, amides, and nitriles.[3]Moderate to High: Reactivity is enhanced by the additive but is generally lower than LiAlH₄.[5]
Selectivity Low: Prone to reducing the pyridine ring, especially at higher temperatures.[8][9]High: Generally selective for the ester group, with minimal reduction of the pyridine ring.
Reaction Conditions Strictly Anhydrous: Reacts violently with water and protic solvents. Requires an inert atmosphere (N₂ or Ar).[3]Less Strict: Can often be performed in alcoholic solvents, though anhydrous conditions are still recommended with Lewis acid additives.
Workup Hazardous: Requires careful, controlled quenching (e.g., Fieser workup) to manage excess hydride and hydrogen gas evolution.Simpler: Typically involves a straightforward acidic or basic quench and extraction.
Common Byproducts Over-reduced pyridine ring derivatives.Unreacted starting material if conditions are not optimized.
Q4: Can you provide a detailed, optimized protocol for the reduction using LiAlH₄ to minimize byproducts?

A: Yes. This protocol emphasizes strict temperature control and careful addition to maximize selectivity for the ester reduction.

Experimental Protocol: Selective Reduction with LiAlH₄

  • Apparatus Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • In the reaction flask, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF). The concentration should be approximately 0.5 M.

    • Cool the suspension to -78 °C using a dry ice/acetone bath. Stir for 15-20 minutes to ensure thermal equilibrium.

  • Substrate Addition (Inverse Addition):

    • Dissolve Ethyl 6-ethoxypyridine-2-carboxylate (1.0 eq.) in anhydrous THF.

    • Using a syringe pump for precise control, add the ester solution dropwise to the cooled, stirring LiAlH₄ suspension over 30-60 minutes.

    • Causality: A slow, controlled addition maintains a low concentration of the ester and prevents localized temperature increases, both of which are critical for preventing pyridine ring reduction.

  • Reaction Monitoring:

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

    • Allow the mixture to warm slowly to 0 °C over 1-2 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Take aliquots carefully, quench them in a separate vial with Rochelle's salt solution before spotting. The reaction is complete when the starting ester spot has disappeared.

  • Reaction Quench (Fieser Workup):

    • While maintaining the temperature at 0 °C, quench the reaction by the slow, sequential dropwise addition of:

      • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

      • 'X' mL of 15% aqueous NaOH solution.

      • '3X' mL of water.

    • Causality: This specific sequence is designed to safely neutralize the excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.

    • Remove the cooling bath and stir the resulting slurry vigorously at room temperature for 30 minutes.

  • Workup and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material via column chromatography on silica gel to isolate the pure (6-Ethoxypyridin-2-yl)methanol.

Q5: What is the best way to troubleshoot my purification process if I still have byproducts?

A: If byproducts persist after optimizing the reaction, your purification strategy becomes critical.

G Start Crude Product Analysis (NMR, LC-MS) Decision Byproducts Present? Start->Decision End Pure Product Decision->End No Column Optimize Column Chromatography Decision->Column Yes Recrystallize Consider Recrystallization Recrystallize->End Column->Recrystallize If product is solid AcidWash Perform Acidic Wash Column->AcidWash If byproducts are basic (e.g., piperidines) AcidWash->End

Caption: Purification troubleshooting workflow.

  • Optimize Column Chromatography:

    • The polarity difference between the desired alcohol product and the over-reduced piperidine or dihydropyridine byproducts can be subtle.

    • Use a shallow solvent gradient during column chromatography. Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. This will provide better separation.

  • Acidic Wash:

    • The nitrogen in the pyridine ring and any over-reduced derivatives is basic. You can exploit this for an extractive separation.

    • Dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product and byproducts will be protonated and move into the aqueous layer.

    • Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to deprotonate the compounds, and re-extract them back into an organic solvent. This can help remove non-basic impurities. While this won't separate the desired product from basic byproducts, it's an excellent cleanup step.

  • Recrystallization:

    • If your final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities. Experiment with different solvents (e.g., heptane/ethyl acetate, toluene) to find conditions that selectively crystallize the desired product.

References

  • BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
  • ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride.
  • ResearchGate. (n.d.). The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Journal of Organic Chemistry. (n.d.). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.
  • Zeitschrift für Naturforschung. (2003). The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water.
  • Royal Society of Chemistry. (n.d.). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews.
  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry.
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

Sources

Technical Support Center: Scaling Up the Synthesis of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of (6-Ethoxypyridin-2-yl)methanol. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to (6-Ethoxypyridin-2-yl)methanol?

A1: The most direct and widely used method for synthesizing (6-Ethoxypyridin-2-yl)methanol on both lab and larger scales is the reduction of a suitable carbonyl precursor. The preferred route involves the reduction of 6-ethoxypyridine-2-carbaldehyde using a mild reducing agent like sodium borohydride (NaBH₄). This method is favored due to its high selectivity, operational simplicity, and the relatively low cost of reagents.[1][2][3]

Q2: Which solvent is recommended for the NaBH₄ reduction?

A2: Protic alcoholic solvents such as methanol (MeOH) or ethanol (EtOH) are the most common and effective solvents for this reduction.[1] They are excellent at dissolving both the aldehyde starting material and the NaBH₄ reagent. Furthermore, the solvent itself can act as the proton source to neutralize the intermediate alkoxide, simplifying the reaction mechanism.[2][4] For scale-up operations, ethanol is often preferred due to its lower volatility and toxicity compared to methanol.

Q3: How should I monitor the reaction's progress?

A3: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5] A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The starting aldehyde is significantly less polar than the product alcohol. A complete reaction is indicated by the disappearance of the starting material spot on the TLC plate. For more quantitative analysis, HPLC or GC-MS can also be used.

Q4: What are the typical yields and purity I can expect?

A4: With proper execution, this reduction typically yields (6-Ethoxypyridin-2-yl)methanol in high yields, often exceeding 90-95%. The initial purity of the crude product after a standard aqueous workup is generally high, but it may contain minor impurities such as unreacted starting material or borate salts. Purification by flash column chromatography or recrystallization can yield a product with >98% purity.[6]

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low or No Conversion of Starting Material

Q: I've run the reaction for several hours, but TLC analysis shows a significant amount of unreacted 6-ethoxypyridine-2-carbaldehyde. What went wrong?

A: This is a common issue that can stem from several factors related to the reducing agent or reaction conditions.

Potential Cause Explanation & Solution
Degraded NaBH₄ Sodium borohydride is sensitive to moisture and can degrade over time, losing its reducing power. Solution: Use freshly opened or properly stored NaBH₄. If you suspect degradation, you can try adding a larger excess of the reagent (e.g., increase from 1.5 eq. to 2.5 eq.).
Insufficient Reagent While NaBH₄ can theoretically provide four hydride equivalents, in practice, a molar excess is required to ensure complete reduction.[5] Solution: Ensure you are using at least 1.2 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde.
Low Temperature While the reaction is typically initiated at 0 °C to control the initial exotherm, it needs to be warmed to room temperature to proceed to completion at a reasonable rate. Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[1]
Solvent Quality Using "wet" or low-grade solvents can lead to the premature decomposition of NaBH₄ before it has a chance to react with the aldehyde. Solution: Use anhydrous grade methanol or ethanol, especially when working on a larger scale where water content can become significant.
Issue 2: Formation of Significant Impurities

Q: My final product is contaminated with byproducts. How can I identify and prevent them?

A: Impurity formation often relates to the stability of the starting material or over-reduction. The structure of pyridinaldehydes makes them susceptible to certain side reactions.

  • Problem: A common impurity is the corresponding carboxylic acid (6-ethoxypyridine-2-carboxylic acid).

    • Cause: The aldehyde starting material can be sensitive to air oxidation, especially if it is old or has been stored improperly.[7] This oxidation can occur before the reaction even begins.

    • Solution: Use fresh, high-purity 6-ethoxypyridine-2-carbaldehyde.[8] If necessary, purify the aldehyde by distillation or chromatography before use. Store it under an inert atmosphere (Nitrogen or Argon).

  • Problem: The reaction mixture turns dark brown or black.

    • Cause: This often indicates decomposition or polymerization of the aldehyde, which can be base-catalyzed. The reaction medium becomes basic as the reduction proceeds.

    • Solution: Maintain a controlled temperature. Adding the NaBH₄ portion-wise at 0 °C helps to manage the exotherm and minimize decomposition.

Issue 3: Difficult Product Isolation & Purification

Q: My product, (6-Ethoxypyridin-2-yl)methanol, is highly polar and soluble in water, making extraction difficult. How can I improve my workup procedure?

A: The polarity of pyridylmethanols is a well-known challenge.[9][10] A standard workup needs to be optimized to maximize recovery.

  • Quenching: After the reaction is complete (as confirmed by TLC), cool the mixture back to 0 °C. Quench the excess NaBH₄ very slowly by adding saturated aqueous ammonium chloride (NH₄Cl) solution or 1N HCl.[1][11] This step is crucial for neutralizing the reaction and decomposing the borate complexes.

  • Solvent Removal: Before extraction, remove the bulk of the alcoholic solvent (methanol or ethanol) using a rotary evaporator.[5] This step is critical as the product has high solubility in these solvents, which are also miscible with water, preventing efficient partitioning.

  • Extraction: After solvent removal, you will be left with an aqueous slurry. Extract this mixture multiple times with a suitable organic solvent. Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol are often more effective than ethyl acetate for extracting polar, basic compounds.[12] Perform at least 3-5 extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Q: My compound streaks badly on silica gel during column chromatography. What are my options?

A: Streaking on silica is typical for basic compounds like pyridines due to strong interaction with the acidic silica surface.[10]

  • Solution 1: Basic Modifier: Pre-treat your silica gel with triethylamine (Et₃N). You can either prepare a slurry of silica in your starting eluent containing ~1% Et₃N or add ~0.5-1% Et₃N directly to your mobile phase. This will neutralize the acidic sites on the silica and lead to much sharper peaks.

  • Solution 2: Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) which is more suitable for basic compounds.[10]

  • Solution 3: Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.[10]

Part 3: Scale-Up Protocol and Workflow

Optimized Protocol for 100g Scale Synthesis

This protocol details the reduction of 6-ethoxypyridine-2-carbaldehyde.

  • Reactor Setup: To a 3L, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 6-ethoxypyridine-2-carbaldehyde (100 g, 0.66 mol).

  • Dissolution: Add 1 L of anhydrous Ethanol (EtOH) and stir until the aldehyde is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (37.5 g, 0.99 mol, 1.5 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 0-5 °C. Cautiously add 250 mL of saturated aqueous NH₄Cl solution dropwise. Vigorous gas evolution (hydrogen) will occur.

  • Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the majority of the ethanol.

  • Extraction: Transfer the remaining aqueous slurry to a 2L separatory funnel. Extract the aqueous phase with Dichloromethane (DCM) (4 x 400 mL).

  • Drying & Filtration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and wash the filter cake with a small amount of fresh DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (6-Ethoxypyridin-2-yl)methanol as a pale yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of 30% to 60% Ethyl Acetate in Hexanes + 0.5% Et₃N) or recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

Visual Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge Reactor with 6-Ethoxypyridine-2-carbaldehyde B Add Anhydrous Ethanol A->B C Cool to 0-5 °C B->C D Portion-wise addition of NaBH4 C->D T < 10°C E Warm to RT & Stir D->E F Monitor by TLC E->F G Cool & Quench (aq. NH4Cl) F->G Reaction Complete H Remove Ethanol (Rotovap) G->H I Extract with DCM H->I J Dry & Concentrate I->J K Column Chromatography or Recrystallization J->K L Pure (6-Ethoxypyridin-2-yl)methanol K->L

Caption: Experimental workflow for the scaled-up synthesis of (6-Ethoxypyridin-2-yl)methanol.

Troubleshooting Decision Tree

G cluster_yes cluster_no start Reaction Complete? (Check TLC) yes_node Proceed with Quenching and Extraction start->yes_node Yes no_node Is NaBH4 fresh? start->no_node No cause1 Cause: Degraded Reagent Solution: Use fresh NaBH4 and/or increase equivalents. no_node->cause1 No cause2 Is reaction at RT? no_node->cause2 Yes cause3 Cause: Insufficient Temp. Solution: Warm to RT and stir longer. cause2->cause3 No cause4 Cause: Insufficient Reagent Solution: Add more NaBH4. cause2->cause4 Yes

Caption: Decision tree for troubleshooting an incomplete reduction reaction.

References

  • University of Colorado, Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Google Patents. (2015). CN105153019A - 2-pyridinemethanol and synthetic method thereof.
  • Journal of Organic Chemistry. (1979). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.
  • ResearchGate. (1960). Reaction of pyridine carboxylic esters with sodium borohydride.
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
  • University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
  • Google Patents. (2017). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde.
  • Thermo Scientific Chemicals. (n.d.). 6-Methoxypyridine-2-carboxaldehyde, 96%.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

Sources

Technical Support Center: Enhancing the Stability of (6-Ethoxypyridin-2-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (6-Ethoxypyridin-2-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of maintaining the stability of this compound in solution during your experiments. Our goal is to equip you with the scientific rationale behind best practices for handling and formulation, ensuring the integrity and reproducibility of your results.

Introduction to the Stability Challenges of (6-Ethoxypyridin-2-yl)methanol

(6-Ethoxypyridin-2-yl)methanol is a versatile building block in medicinal chemistry and materials science.[1] However, like many pyridine derivatives, its stability in solution can be a concern, potentially leading to inconsistent experimental outcomes. The molecule possesses several reactive sites that can be susceptible to degradation under various conditions. Understanding these potential degradation pathways is the first step toward mitigating them.

This guide will delve into the common stability issues encountered with (6-Ethoxypyridin-2-yl)methanol and provide practical, evidence-based solutions.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your work with (6-Ethoxypyridin-2-yl)methanol in solution.

Problem 1: Rapid Degradation or Appearance of Impurities in Acidic Solutions

Symptoms:

  • You observe a decrease in the concentration of the parent compound over time, as monitored by HPLC.

  • New peaks appear in your chromatogram, indicating the formation of degradation products.

  • The solution may undergo a color change.

Potential Cause: Acid-Catalyzed Degradation

(6-Ethoxypyridin-2-yl)methanol has two primary sites susceptible to acid-catalyzed degradation: the ethoxy group and the pyridine nitrogen.

  • Ether Cleavage: The ethoxy group can undergo acid-catalyzed cleavage, particularly in the presence of strong acids and elevated temperatures.[2][3][4][5][6] This reaction involves protonation of the ether oxygen, followed by nucleophilic attack, leading to the formation of 6-hydroxypyridin-2-yl)methanol and an ethyl derivative (e.g., ethyl halide if a hydrohalic acid is present).

  • Pyridine Ring Protonation: The nitrogen atom in the pyridine ring is basic and will be protonated in acidic conditions. While this generally increases water solubility, it can also activate the ring towards certain reactions or influence the stability of the entire molecule.

Solutions:

  • pH Control: Maintain the pH of your solution in the neutral to slightly acidic range (pH 5-7) using a suitable buffer system. Avoid strong acids unless they are a required part of your reaction chemistry.

  • Buffer Selection: Choose a buffer system that is compatible with your experimental conditions and does not participate in the degradation of your compound. Phosphate or citrate buffers are often good starting points.

  • Temperature Management: Perform your experiments at the lowest temperature compatible with your protocol to minimize the rate of acid-catalyzed reactions.

Problem 2: Oxidative Degradation Leading to Loss of Potency

Symptoms:

  • A significant decrease in the active compound concentration is observed, even under neutral pH conditions.

  • Formation of new, more polar impurities is detected by HPLC.

  • The solution may develop a yellowish or brownish tint.

Potential Cause: Oxidation

The primary alcohol (methanol group) and the electron-rich pyridine ring are susceptible to oxidation.

  • Oxidation of the Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde, (6-ethoxypyridin-2-yl)carbaldehyde, and further to the carboxylic acid, 6-ethoxypicolinic acid.[7][8] This is a common degradation pathway for 2-pyridylmethanol derivatives.[9][10]

  • Pyridine N-oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.

Solutions:

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to prevent oxidative degradation. The choice of antioxidant should be validated for compatibility with your system.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides upon storage and exposure to air and light.

Problem 3: Photodegradation Upon Exposure to Light

Symptoms:

  • Degradation is observed when solutions are left exposed to ambient or UV light.

  • The rate of degradation is significantly reduced when experiments are conducted in the dark.

Potential Cause: Photochemical Reactions

Pyridine and its derivatives can undergo various photochemical reactions upon absorption of light, leading to isomerization, rearrangement, or decomposition.[11][12][13][14]

Solutions:

  • Light Protection: Always store solutions of (6-Ethoxypyridin-2-yl)methanol in amber vials or wrap containers in aluminum foil to protect them from light.

  • Conduct Experiments in Low-Light Conditions: Whenever possible, perform experimental manipulations in a fume hood with the sash down or in a room with minimal lighting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of (6-Ethoxypyridin-2-yl)methanol?

A1: For optimal stability, a stock solution of (6-Ethoxypyridin-2-yl)methanol should be stored at 2-8°C, protected from light, and under an inert atmosphere.[15] The choice of solvent is critical; a high-purity, aprotic solvent such as anhydrous acetonitrile or dimethyl sulfoxide (DMSO) is recommended for long-term storage. For aqueous experiments, prepare fresh solutions from the stock immediately before use.

Q2: How can I monitor the stability of my (6-Ethoxypyridin-2-yl)methanol solution?

A2: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and any degradation products that may form over time.

Q3: Are there any specific solvents I should avoid when working with (6-Ethoxypyridin-2-yl)methanol?

A3: Avoid using highly acidic or basic aqueous solutions for prolonged periods. Also, be cautious with solvents that may contain impurities that can promote degradation, such as peroxides in aged ether solvents or trace metals that can catalyze oxidation.

Q4: What are the likely degradation products of (6-Ethoxypyridin-2-yl)methanol?

A4: Based on the chemical structure, the most probable degradation products under forced degradation conditions (acid, base, oxidation, light, heat) are:

  • Oxidation: (6-Ethoxypyridin-2-yl)carbaldehyde and 6-Ethoxypicolinic acid.

  • Acid Hydrolysis: (6-Hydroxypyridin-2-yl)methanol.

  • Photodegradation: A complex mixture of isomers and ring-opened products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • (6-Ethoxypyridin-2-yl)methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of (6-Ethoxypyridin-2-yl)methanol in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix an aliquot of the stock solution with 3% H2O2. Keep at room temperature for 24 hours.

  • Photostability: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2).

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: HPLC Method for Stability Testing

This is a starting point for developing an HPLC method. Optimization will be required for your specific instrumentation and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of (6-Ethoxypyridin-2-yl)methanol (determine by UV-Vis scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Degradation Pathways and Workflows

DegradationPathways cluster_stress Stress Conditions cluster_compound Compound and Degradants Acid (H+) Acid (H+) A (6-Ethoxypyridin-2-yl)methanol (Parent Compound) B (6-Hydroxypyridin-2-yl)methanol Oxidant ([O]) Oxidant ([O]) C (6-Ethoxypyridin-2-yl)carbaldehyde Light (hν) Light (hν) E Isomers/Ring-Opened Products A->B  Ether Cleavage A->C  Oxidation A->E  Photolysis D 6-Ethoxypicolinic Acid C->D  Further  Oxidation

Caption: Potential degradation pathways of (6-Ethoxypyridin-2-yl)methanol.

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Solution in Appropriate Buffer/Solvent stress Apply Stress Condition (pH, Temp, Light, Oxidant) prep->stress hplc HPLC Analysis stress->hplc data Quantify Parent and Degradation Products hplc->data eval Assess Stability Profile data->eval optimize Optimize Storage/ Formulation Conditions eval->optimize optimize->prep Re-evaluate

Sources

Technical Support Center: Troubleshooting Grignard Reactions for Substituted Pyridinylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridinylmethanols via Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sensitive transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, helping you diagnose and resolve common issues encountered at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the unique challenges posed by Grignard reactions on pyridine-based substrates.

Q1: Why are Grignard reactions with pyridine aldehydes or ketones particularly challenging?

The primary challenge stems from the Lewis basicity of the pyridine nitrogen. This nitrogen atom can coordinate with the magnesium center of the Grignard reagent (R-MgX).[1] This interaction can lead to several complications:

  • Reduced Nucleophilicity: Coordination can decrease the nucleophilicity of the Grignard reagent, slowing down the desired addition to the carbonyl group.

  • Side Reactions: The activated pyridine ring may become susceptible to undesired side reactions, such as nucleophilic addition to the ring itself, particularly if the ring is activated by an N-oxide or a pyridinium salt derivative.[2][3]

  • Poor Solubility: The resulting magnesium complexes can sometimes precipitate from the reaction mixture, hindering the reaction.

Q2: What are the most common side reactions, and why do they occur?

Beyond the typical issues of Grignard chemistry like Wurtz coupling, several side reactions are prevalent in this specific application:[4][5]

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate.[5] This is especially common with sterically hindered ketones or bulky Grignard reagents. After acidic workup, this pathway leads to the recovery of the starting ketone.[4][5]

  • Reduction: If the Grignard reagent possesses a β-hydride (e.g., isopropylmagnesium bromide), it can reduce the carbonyl to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[5] This results in a pyridinylmethanol, but without the addition of the Grignard's R-group.

  • Addition to the Pyridine Ring: In some cases, especially with highly reactive Grignard reagents or activated pyridine systems (like N-oxides or pyridinium salts), the reagent may add to the 2- or 4-position of the pyridine ring, leading to dihydropyridine intermediates.[2][6][7]

Q3: How do electron-donating or -withdrawing substituents on the pyridine ring affect the reaction?

Substituents have a profound electronic and steric impact:

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CN, -NO₂, -Cl) increase the electrophilicity of the carbonyl carbon, which can favor the desired 1,2-addition.[8] However, they also make the pyridine ring more susceptible to nucleophilic aromatic substitution or addition, potentially increasing byproduct formation.[9][10]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl, potentially slowing the reaction rate. They can, however, help to disfavor unwanted nucleophilic attack on the pyridine ring.

Q4: Is it beneficial to use a Lewis acid additive in these reactions?

Yes, the addition of a Lewis acid can be highly beneficial. A strong Lewis acid, such as zinc chloride (ZnCl₂) or cerium trichloride (CeCl₃), will preferentially coordinate with the carbonyl oxygen.[11][12] This coordination activates the carbonyl group towards nucleophilic attack, increasing its electrophilicity and accelerating the desired reaction. This strategy, known as the Luche reduction conditions when using CeCl₃ with NaBH₄, can be adapted for Grignard reagents to favor 1,2-addition over competing side reactions like enolization.[12]

Part 2: Detailed Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Yield of the Desired Pyridinylmethanol
  • Symptom: After workup and purification, the isolated product yield is significantly lower than expected, or no product is observed at all.

  • Causality Analysis & Solutions:

Possible Cause Underlying Chemistry & Explanation Recommended Solution & Protocol
Inactive Grignard Reagent Grignard reagents are highly basic and react rapidly with protic sources like water or alcohols.[4][13] This "quenching" destroys the nucleophile. The magnesium metal surface can also be passivated by an oxide layer (MgO), preventing its reaction with the organic halide.Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[4] Activate Magnesium: Use fresh, shiny magnesium turnings. If they appear dull, activate them. See Protocol 3 for detailed steps using iodine or 1,2-dibromoethane.[4] Titrate the Reagent: Always determine the exact concentration of your prepared Grignard reagent before use to ensure correct stoichiometry. See Protocol 2 .[4][14]
Enolization of Ketone The Grignard reagent acts as a base, abstracting an α-proton from the pyridine ketone to form an enolate, which reverts to the starting ketone upon workup. This is favored by sterically hindered ketones and bulky Grignards.[5]Lower Reaction Temperature: Perform the addition at low temperatures (-78 °C to -40 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.[14][15] Use a Lewis Acid Additive: Add an equivalent of anhydrous CeCl₃ to the ketone solution and stir for 1-2 hours before adding the Grignard reagent. Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting 1,2-addition.[12]
Reduction of Carbonyl Grignard reagents with β-hydrogens (e.g., i-PrMgCl, n-BuMgCl) can reduce the carbonyl group, especially with bulky ketones.[5]Choose a Different Grignard Reagent: If reduction is a major byproduct, switch to a Grignard reagent without β-hydrogens, such as MeMgCl or PhMgCl.
Poor Reagent Addition Adding the pyridine aldehyde/ketone to the Grignard solution (reverse addition) can lead to a localized high concentration of the basic Grignard reagent, promoting enolization.Use Normal Addition: Always add the Grignard reagent solution slowly (dropwise) to the cooled solution of the pyridine aldehyde or ketone. This maintains the carbonyl compound in excess relative to the Grignard, minimizing side reactions.[4]
Problem 2: Formation of a Complex Mixture of Byproducts
  • Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, with little of the desired product.

  • Causality Analysis & Solutions:

Possible Cause Underlying Chemistry & Explanation Recommended Solution & Protocol
Wurtz Coupling The Grignard reagent couples with unreacted organic halide (R-MgX + R-X → R-R). This is more likely if the Grignard formation was slow or incomplete.[4]Slow Halide Addition: During Grignard preparation, add the organic halide dropwise to the magnesium suspension to maintain a low halide concentration.[4] Ensure the reaction initiates before adding the bulk of the halide.
Ring Addition / Dearomatization The Grignard reagent attacks the pyridine ring, typically at the 2- or 4-position. This is exacerbated by electron-withdrawing groups or if the pyridine nitrogen is quaternized or oxidized.[2][7]Use a Less Reactive Reagent: If possible, use a less basic/nucleophilic Grignard (e.g., Aryl-MgX vs. Alkyl-MgX). Protect the Nitrogen: Consider performing the reaction on the corresponding pyridine N-oxide. The N-oxide directs the Grignard to the 2-position, and a subsequent reduction step can remove the oxygen.[15][16][17][18] This changes the overall synthetic route but can be a robust alternative.
Reaction with Ester/Nitrile Groups If the substituted pyridine contains other electrophilic functional groups like esters or nitriles, the Grignard reagent will react with them. Grignards add twice to esters to form tertiary alcohols.[5][19][20]Protecting Groups: Protect sensitive functional groups before the Grignard reaction. For example, an ester can be reduced to an alcohol and protected as a silyl ether.
Troubleshooting Logic Flow

The following diagram illustrates a decision-making workflow for troubleshooting common issues.

TroubleshootingFlow start Reaction Outcome? low_yield Low / No Yield start->low_yield byproducts Complex Mixture start->byproducts no_reaction Starting Material Recovered start->no_reaction check_grignard Check Grignard Quality (Titrate, Anhydrous Cond.) low_yield->check_grignard analyze_byproducts Identify Byproducts (MS, NMR) byproducts->analyze_byproducts check_conditions check_conditions no_reaction->check_conditions Review Reaction Conditions grignard_ok Grignard OK check_grignard->grignard_ok check_grignard->grignard_ok Yes grignard_bad Grignard Bad check_grignard->grignard_bad check_grignard->grignard_bad No add_lewis_acid add_lewis_acid grignard_ok->add_lewis_acid remake_grignard remake_grignard grignard_bad->remake_grignard Remake Grignard (See Protocol 3) wurtz Wurtz Coupling? analyze_byproducts->wurtz analyze_byproducts->wurtz R-R Dimer ring_add Ring Addition? analyze_byproducts->ring_add analyze_byproducts->ring_add Dihydropyridine optimize_formation optimize_formation wurtz->optimize_formation Optimize Grignard Formation (Slow Halide Addition) change_strategy change_strategy ring_add->change_strategy Change Strategy (Use N-Oxide, Less Reactive RMgX) temp_issue Temp Too Low? check_conditions->temp_issue check_conditions->temp_issue Yes steric_issue Steric Hindrance? check_conditions->steric_issue check_conditions->steric_issue Yes increase_temp increase_temp temp_issue->increase_temp Increase Temperature Slowly steric_issue->add_lewis_acid Add Lewis Acid (CeCl₃) (Favors Addition)

Caption: Troubleshooting decision tree for Grignard reactions.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to a Pyridine Aldehyde
  • Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Allow to cool to room temperature under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve the substituted pyridine aldehyde (1.0 eq) in anhydrous THF (concentration ~0.1-0.5 M).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).

  • Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 eq, solution in THF or Et₂O) dropwise via syringe over 15-30 minutes. Monitor the reaction by TLC.

  • Reaction: Stir at the same temperature for 1-4 hours, or until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at the low temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Titration of the Grignard Reagent
  • Preparation: Dry a small flask and add ~10-15 mg of I₂ (iodine) crystals and 2 mL of anhydrous THF.

  • Titration: Add the Grignard solution dropwise from a 1 mL syringe until the brown/purple color of the iodine disappears and a clear/colorless or slightly yellow solution persists.

  • Calculation: Record the volume (V, in mL) of the Grignard reagent added. The molarity (M) is calculated as: M = (mass of I₂ / MW of I₂) / V (in L). (MW of I₂ ≈ 253.8 g/mol ). Repeat for accuracy.[4][14]

Protocol 3: Activation of Magnesium Turnings
  • Setup: Place the magnesium turnings (typically 1.5-2.0 eq relative to the organic halide) in a flame-dried flask under an inert atmosphere.

  • Chemical Activation: Add a single small crystal of iodine (I₂) or a few drops (~5 mol%) of 1,2-dibromoethane.[4]

  • Initiation: Add a small amount (~10%) of your organic halide solution in anhydrous ether or THF and stir vigorously. Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by bubbling on the magnesium surface and the disappearance of the iodine color.[4] Once initiated, the reaction is typically exothermic.

Part 4: Data Summary & Visualization

Table 1: Comparison of Common Ethereal Solvents
SolventBoiling Point (°C)Dielectric ConstantNotes
Diethyl Ether (Et₂O) 34.64.3Standard solvent; less likely to solvate the Grignard reagent as strongly as THF, which can sometimes be beneficial. Its high volatility requires a good condenser.
Tetrahydrofuran (THF) 667.5Excellent solvent for Grignard reagents due to its higher polarity and solvating ability. Necessary for forming Grignards from vinyl or aryl chlorides.
2-Methyl-THF 806.2A greener alternative to THF with a higher boiling point. Can sometimes provide different reactivity profiles.
Dioxane 1012.2High boiling point. Can cause precipitation of the Schlenk equilibrium species MgX₂.[9]
Grignard Reaction Pathways on Pyridine Ketones

ReactionPathways cluster_main Reaction Pathways Start Pyridine Ketone + R-MgX Desired 1,2-Addition (Desired Pathway) Start->Desired Low Temp + Lewis Acid Enolization Enolization (Side Reaction) Start->Enolization High Temp + Bulky Reagent Reduction Reduction (Side Reaction) Start->Reduction β-Hydride in RMgX Product Substituted Pyridinylmethanol Desired->Product Start_Recovered Starting Ketone (Recovered) Enolization->Start_Recovered After Workup Reduced_Product Unsubstituted Pyridinylmethanol Reduction->Reduced_Product

Caption: Competing pathways in the Grignard reaction.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • National Institutes of Health. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
  • Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides.
  • PubMed Central. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • Royal Society of Chemistry. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
  • ACS Publications. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters.
  • ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes.
  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents.
  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
  • Pearson. (2024). SNAr Reactions of Pyridine.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols.
  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.
  • PubMed. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • National Institutes of Health. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • Wikipedia. (n.d.). Grignard reaction.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine.
  • ResearchGate. (n.d.). 1,2-addition reactions of Grignard reagents with various ketofluorohydrins containing nucleobases or heteroaromatic groups.
  • National Institutes of Health. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis.

Sources

Technical Support Center: Optimizing the Synthesis of (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (6-Ethoxypyridin-2-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this specific synthesis, ensuring a higher success rate and optimized yields.

Introduction

The synthesis of (6-Ethoxypyridin-2-yl)methanol is a critical step in the development of various pharmaceutical compounds. The primary route to this molecule involves the reduction of the corresponding aldehyde, 6-ethoxypyridine-2-carbaldehyde, typically using a hydride-based reducing agent. While seemingly straightforward, this reaction can present several challenges, from incomplete conversion to difficulties in purification. This guide offers a systematic approach to overcoming these obstacles, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (6-Ethoxypyridin-2-yl)methanol, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most common frustrations in synthetic chemistry. Several factors can contribute to this issue in the reduction of 6-ethoxypyridine-2-carbaldehyde.

Potential Cause Explanation & Solution
Inactive Reducing Agent Sodium borohydride (NaBH₄) is susceptible to degradation, especially if it has been improperly stored and exposed to moisture. An inactive reagent will result in a failed reaction. Solution: Always use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator. To test the activity of an older batch, a small-scale reaction with a simple ketone like acetone can be performed.
Suboptimal Reaction Temperature While NaBH₄ reductions are often performed at room temperature, the kinetics of the reaction with 6-ethoxypyridine-2-carbaldehyde may be slow. Solution: If the reaction is sluggish at room temperature (as monitored by TLC), consider cooling the reaction to 0 °C before the addition of NaBH₄ and then allowing it to slowly warm to room temperature. This can help to control the initial rate of reaction and prevent potential side reactions.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot will indicate the reaction's progression. Continue the reaction until the starting material is no longer visible on the TLC plate.
Loss of Product During Work-up (6-Ethoxypyridin-2-yl)methanol has a degree of water solubility due to the hydroxyl group and the nitrogen atom in the pyridine ring. This can lead to significant product loss during the aqueous work-up. Solution: When extracting the product from the aqueous layer, use a suitable organic solvent such as ethyl acetate or dichloromethane and perform multiple extractions (at least 3-4 times) to maximize recovery. Additionally, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the product in water and improve extraction efficiency.

Issue 2: Formation of Impurities and Side Products

The presence of unexpected spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the final yield.

Potential Cause Explanation & Solution
Over-reduction Although NaBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄), over-reduction is a theoretical possibility, though unlikely for this substrate under standard conditions. More likely is the presence of unreacted starting material. Solution: Ensure the correct stoichiometry of the reducing agent. A slight excess (1.1-1.5 equivalents) of NaBH₄ is typically sufficient. Adding the NaBH₄ portion-wise can also help to control the reaction.
Cannizzaro Reaction If the reaction is run under strongly basic conditions and the aldehyde starting material is not fully consumed, a Cannizzaro reaction could occur, where two molecules of the aldehyde disproportionate to form the corresponding carboxylic acid and alcohol.[1] Solution: Maintain a neutral or slightly acidic pH during the work-up. The standard quenching with saturated aqueous ammonium chloride is generally sufficient to prevent this.
Degradation of Starting Material or Product The pyridine ring can be sensitive to certain conditions. Prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation. Solution: Perform the reaction at controlled temperatures and use a mild work-up procedure. Avoid unnecessarily long reaction times.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure (6-Ethoxypyridin-2-yl)methanol can be challenging.

Potential Cause Explanation & Solution
Oiling Out During Recrystallization The product may separate as an oil rather than forming crystals during recrystallization. This often happens when the solution is cooled too quickly or if the chosen solvent is not ideal. Solution: Ensure the product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, try a different solvent system. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.[2]
Co-elution with Impurities During Chromatography If the impurities have similar polarity to the product, they may co-elute during column chromatography, resulting in an impure final product. Solution: Optimize the solvent system for column chromatography by running several TLCs with different solvent mixtures to achieve good separation between the product and impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor is 6-ethoxypyridine-2-carbaldehyde. It is crucial to ensure the purity of the starting aldehyde, as impurities can interfere with the reaction and complicate the purification of the final product.

Q2: What is the optimal solvent for the reduction of 6-ethoxypyridine-2-carbaldehyde with NaBH₄?

Methanol or ethanol are excellent choices as they are protic solvents that can participate in the reaction mechanism by protonating the intermediate alkoxide.[3][4][5] They also have good solvating properties for both the starting material and the reducing agent. A general procedure often uses methanol or a mixture of THF and methanol.[6]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v), to achieve good separation between the less polar aldehyde starting material and the more polar alcohol product. The spots can be visualized under UV light (254 nm).

Q4: What is the best way to purify the final product?

Recrystallization is often the preferred method for purifying solid organic compounds.[7] For (6-Ethoxypyridin-2-yl)methanol, a suitable solvent system for recrystallization would likely be a mixture of a polar solvent in which the compound is soluble when hot (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or water).[2] If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.

Q5: Are there any specific safety precautions I should take?

Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It is also corrosive. Always handle NaBH₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be quenched carefully by the slow addition of the quenching solution, especially on a larger scale, to control the rate of hydrogen evolution.

Experimental Protocols

Optimized Protocol for the Synthesis of (6-Ethoxypyridin-2-yl)methanol

This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.

Materials:

  • 6-ethoxypyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-ethoxypyridine-2-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. Slowly add water until the solution becomes slightly cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

    • Column Chromatography: If recrystallization is unsuccessful, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Start 6-Ethoxypyridine-2-carbaldehyde Intermediate Alkoxide Intermediate Start->Intermediate 1. NaBH₄, MeOH Product (6-Ethoxypyridin-2-yl)methanol Intermediate->Product 2. H₂O (work-up)

Caption: The reduction of 6-ethoxypyridine-2-carbaldehyde to (6-Ethoxypyridin-2-yl)methanol.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckReagent Check NaBH₄ Activity Start->CheckReagent CheckConditions Optimize Reaction Conditions (Temperature, Time) Start->CheckConditions CheckWorkup Optimize Work-up (Multiple Extractions, Brine Wash) Start->CheckWorkup CheckPurification Optimize Purification (Recrystallization Solvent, Chromatography) Start->CheckPurification Success High Yield, Pure Product CheckReagent->Success CheckConditions->Success CheckWorkup->Success CheckPurification->Success

Caption: A systematic approach to troubleshooting common issues in the synthesis.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Soto-Monsalve, M., et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631–635. [Link]

  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MaChemGuy. (2018, June 15). Quick Revision - Purification of an organic solid. YouTube. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]

  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization. YouTube. [Link]

  • Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926–4947. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Amerigo Scientific. (6-Methoxy-pyridin-2-yl)-methanol. [Link]

  • Jones, K. (2016). Reduction Reactions and Heterocyclic Chemistry. [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. [Link]

  • Wang, D., et al. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Angewandte Chemie International Edition, 56(25), 7175–7179. [Link]

  • Li, G., et al. (2020). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Nature Communications, 11(1), 1-9. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1863. [Link]

  • El-Gazzar, A. B. A., et al. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 1-13. [Link]

Sources

Characterization of unexpected byproducts in (6-Ethoxypyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (6-Ethoxypyridin-2-yl)methanol

Welcome to the technical support guide for the synthesis of (6-Ethoxypyridin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and unexpected challenges encountered during this synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Question 1: My reaction is incomplete. The final NMR spectrum shows significant unreacted 6-ethoxypyridine-2-carbaldehyde starting material. What went wrong?

This is a common issue that typically points to suboptimal reaction conditions or reagent quality. The reduction of an aldehyde to a primary alcohol is generally efficient, but several factors can lead to incomplete conversion.

Root Cause Analysis:

  • Reducing Agent Potency: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its chemoselectivity. However, it is susceptible to degradation upon exposure to moisture. An older or improperly stored bottle of NaBH₄ may have significantly reduced activity.

  • Stoichiometry: While a slight excess of NaBH₄ (1.1-1.5 equivalents) is standard, an insufficient amount will naturally lead to incomplete reduction. Ensure accurate weighing and calculation of molar equivalents.

  • Temperature and Reaction Time: The reduction is typically run at 0 °C and allowed to warm to room temperature.[1] Insufficient reaction time or maintaining the reaction at a very low temperature for the entire duration can slow the kinetics, resulting in a stalled reaction.

  • Solvent Purity: The presence of water or acidic impurities in the solvent (typically methanol or ethanol) can quench the hydride reagent before it has a chance to react with the aldehyde.

Troubleshooting Protocol: Optimizing the Reduction

  • Reagent Verification: Use a fresh, unopened bottle of NaBH₄ or test the activity of your current stock on a benchmark substrate.

  • Reaction Setup:

    • Dissolve 6-ethoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Place the flask in an ice-water bath and stir for 10-15 minutes to bring the temperature to 0 °C.

  • Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Adding it all at once can cause an excessive exotherm and vigorous hydrogen evolution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The product, (6-Ethoxypyridin-2-yl)methanol, will have a lower Rf value than the starting aldehyde.

  • Workup: Once the TLC indicates full consumption of the starting material (typically 1-2 hours), proceed with a careful aqueous workup.

Question 2: My LC-MS analysis shows a major byproduct with a mass of M-28 (loss of an ethyl group). What is this impurity and how can I avoid it?

The observation of a byproduct with a mass corresponding to the loss of 28 Da (CH₂=CH₂) strongly suggests the hydrolysis of the 6-ethoxy group to a 6-hydroxy group, resulting in the formation of 6-hydroxypyridine-2-methanol, which exists in tautomeric equilibrium with (6-oxo-1,6-dihydropyridin-2-yl)methanol .

Mechanistic Insight:

Alkoxypyridines can be susceptible to hydrolysis under either strongly acidic or basic conditions, particularly at elevated temperatures.[2] While the ethoxy group is generally stable, the workup conditions or contaminants can inadvertently facilitate this side reaction.

  • Acid-Catalyzed Hydrolysis: Quenching the reaction with a strong acid (e.g., concentrated HCl) to neutralize excess hydride and destroy borate esters can protonate the pyridine nitrogen. This makes the ring more electron-deficient and can activate the C6 position for nucleophilic attack by water, leading to the loss of ethanol.

  • Workup Temperature: Performing the workup at elevated temperatures can accelerate the rate of hydrolysis.

dot

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Preventative Measures and Remediation:

  • Modified Workup Protocol:

    • After reaction completion, cool the mixture back to 0 °C.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution instead of a strong acid. This provides a milder proton source to decompose the borate complex.

    • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at a temperature not exceeding 40 °C.

  • Purification: If the byproduct has already formed, it can typically be separated from the desired product by column chromatography on silica gel. The pyridinone byproduct is significantly more polar and will have a much lower Rf value.

Question 3: I've detected an impurity with a mass of M+16. Is this an oxidation product?

Yes, an M+16 peak is the classic signature of the incorporation of an oxygen atom. In the context of pyridine chemistry, this almost certainly corresponds to the formation of (6-Ethoxypyridin-2-yl)methanol N-oxide .[3]

Origin of the Byproduct:

Pyridine N-oxides are readily formed by the oxidation of the pyridine nitrogen atom.[4][5] This byproduct is unlikely to form during the reductive step itself. Its presence points to two main possibilities:

  • Contaminated Starting Material: The most common source is the carryover of an oxidizing agent used in the synthesis of the 6-ethoxypyridine-2-carbaldehyde precursor. For instance, if the aldehyde was prepared by oxidizing 6-ethoxy-2-methylpyridine, incomplete purification could leave residual oxidant (e.g., m-CPBA, H₂O₂).[6][7]

  • Air Oxidation: While less common for simple pyridines at room temperature, prolonged storage or handling of the starting material or final product in the presence of air and light could lead to slow oxidation over time.

dot

AnalyticalWorkflow cluster_0 Initial Analysis cluster_1 Structural Elucidation TLC 1. TLC Analysis (Crude Reaction Mixture) LCMS 2. LC-MS Analysis (Confirm Mass of Byproducts) TLC->LCMS Incomplete or New Spots Purify 3. Column Chromatography (Isolate Byproduct) LCMS->Purify Unexpected Mass (e.g., M-28, M+16) NMR1H 4. ¹H NMR (Check for diagnostic shifts) Purify->NMR1H NMR13C 5. ¹³C NMR & DEPT (Confirm carbon environment) NMR1H->NMR13C NMR2D 6. 2D NMR (COSY, HSQC) (Confirm connectivity - Optional) NMR13C->NMR2D

Caption: Recommended analytical workflow for byproduct identification.

Characterization and Identification:

The N-oxide can be definitively identified by NMR spectroscopy. The protonation of the nitrogen deshields the alpha-protons (at C2 and C6). However, N-oxidation has a distinct electronic effect:

  • ¹H NMR: Protons at the 2- and 6-positions of a pyridine N-oxide are typically shifted upfield (to a lower ppm) compared to the parent pyridine, while the proton at the 4-position is shifted downfield. This provides a clear diagnostic handle.

  • Polarity: Pyridine N-oxides are significantly more polar than their parent pyridines due to the N⁺-O⁻ dipole.[5] This byproduct will have a very low Rf on TLC and will elute much later in reverse-phase HPLC.

Solution:

The only solution is to purify the material using silica gel column chromatography. To prevent this issue in the future, ensure the purity of the 6-ethoxypyridin-2-carbaldehyde starting material before beginning the reduction.

Summary of Product and Potential Byproduct Characterization

CompoundStructureExpected Mass (m/z) [M+H]⁺Key ¹H NMR Features (Approx. δ, CDCl₃)
(6-Ethoxypyridin-2-yl)methanol (Product)154.08~7.6 ppm (t, 1H, H4), ~6.8 ppm (d, 1H, H5), ~7.1 ppm (d, 1H, H3), ~4.7 ppm (s, 2H, CH₂OH), ~4.4 ppm (q, 2H, OCH₂CH₃)
(6-oxo-1,6-dihydropyridin-2-yl)methanol (Hydrolysis Byproduct)126.05Significant upfield shift of ring protons. Broad NH proton. CH₂OH group remains.
(6-Ethoxypyridin-2-yl)methanol N-oxide (Oxidation Byproduct)170.08Upfield shift of H3/H5 protons relative to parent. Downfield shift of H4 proton.[3]
6-Ethoxypyridine-2-carbaldehyde (Starting Material)152.07~9.9 ppm (s, 1H, CHO), absence of CH₂OH signal.

References

  • Wikipedia. Pyridine-N-oxide. [Link][3]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2002(2), 242-268. [Link][6]

  • ResearchGate. Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. [Link]

  • Wikipedia. Pyridine. [Link][4]

  • PubMed. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]

  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide. [7]

  • Baran Lab, Scripps Research. Pyridine N-Oxides. [Link][5]

  • Gevorgyan, V., et al. (2007). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry, 72(26), 10131–10137. [Link][8]

  • Organic & Biomolecular Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]

  • Handa, Y., et al. (1995). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocyclic Communications, 1(1). [Link]

  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine. [2]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

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Validation & Comparative

A Spectroscopic Deep Dive: Distinguishing Ethoxy from Methoxy Substituted Pyridinylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the subtle distinction between homologous substituents can precipitate significant changes in molecular behavior, bioavailability, and efficacy. Among the most common of these are the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups. This guide provides a comprehensive spectroscopic comparison of ethoxy- versus methoxy-substituted pyridinylmethanols, offering researchers, scientists, and drug development professionals a framework for their characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to elucidate the structural and electronic differences imparted by these alkoxy groups.

The Fundamental Difference: Electronic and Steric Effects

The primary distinction between a methoxy and an ethoxy group lies in the additional ethyl moiety of the latter. While both are electron-donating groups due to the oxygen lone pairs participating in resonance with the pyridine ring, the ethoxy group introduces greater steric bulk and a slightly different inductive effect. These differences, though subtle, manifest in discernible spectroscopic shifts. The electron-donating nature of the alkoxy groups increases the electron density on the pyridine ring, particularly at the ortho and para positions, influencing the chemical environment of the ring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Alkyl Chains

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two substituents. The key differences will be observed in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In ¹H NMR, the ethoxy group presents a characteristic ethyl signature: a quartet and a triplet. The methylene protons (-OCH₂-) are adjacent to a methyl group, splitting their signal into a quartet. The terminal methyl protons (-CH₃) are adjacent to the methylene group, resulting in a triplet. The methoxy group, in contrast, shows a simple singlet for its three equivalent protons.

The electron-donating nature of both alkoxy groups will cause an upfield shift (to lower ppm values) of the pyridine ring protons compared to an unsubstituted pyridinylmethanol. The effect is most pronounced on the protons ortho and para to the substituent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-Alkoxy-Substituted Pyridinylmethanols

Proton Methoxy-substituted Ethoxy-substituted Rationale for Difference
Pyridine H (ortho to -OR)~6.8-7.0~6.8-7.0Minimal difference expected.
Pyridine H (meta to -OR)~8.3-8.5~8.3-8.5Minimal difference expected.
-CH₂OH~4.6~4.6Negligible influence from the remote alkyl chain.
-OHVariableVariableDependent on concentration and solvent.
-OCH₃~3.8 (s, 3H)-Singlet indicative of the methoxy group.
-OCH₂CH₃-~4.0 (q, 2H)Quartet characteristic of the methylene group.
-OCH₂CH₃-~1.4 (t, 3H)Triplet characteristic of the terminal methyl group.

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

In ¹³C NMR, the differences are also clear. The ethoxy substituent will show two distinct signals for the methylene (-OCH₂-) and methyl (-CH₃) carbons, while the methoxy group will exhibit a single carbon signal. The pyridine ring carbons, particularly the carbon bearing the alkoxy group (ipso-carbon) and the para-carbon, will be shifted upfield due to the electron-donating effect.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-Alkoxy-Substituted Pyridinylmethanols

Carbon Methoxy-substituted Ethoxy-substituted Rationale for Difference
C-ipso (C-OR)~160~159Minor difference, potential slight shielding from ethyl group.
C-ortho~110~110Minimal difference expected.
C-meta~150~150Minimal difference expected.
-CH₂OH~64~64Negligible influence.
-OCH₃~55-Characteristic methoxy carbon signal.
-OCH₂CH₃-~63Methylene carbon signal.
-OCH₂CH₃-~15Methyl carbon signal.

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The primary differences between our two target molecules will be found in the C-H and C-O stretching regions.

Both molecules will exhibit a strong, broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹) and the characteristic C-O stretch of the alcohol (around 1050-1150 cm⁻¹). The aromatic C-H stretches will appear above 3000 cm⁻¹, and the pyridine ring C=C and C=N stretching vibrations will be in the 1400-1600 cm⁻¹ region.

The key distinguishing features are:

  • C-H Stretching: The ethoxy-substituted compound will show additional C-H stretching vibrations from the ethyl group in the 2850-2960 cm⁻¹ region, which will be more intense than the corresponding C-H stretch of the methoxy group.

  • C-O Stretching: Both will have a prominent C-O stretch from the alkoxy group. The C-O stretch of the ethoxy group might be slightly different in position and shape due to the coupling with the C-C bond vibration.

Table 3: Key Differentiating IR Absorptions (cm⁻¹)

Vibrational Mode Methoxy-substituted Ethoxy-substituted
Aromatic C-H Stretch~3050-3150~3050-3150
Aliphatic C-H Stretch~2830-2950 (weaker)~2850-2960 (stronger)
O-H Stretch (alcohol)~3300-3500 (broad)~3300-3500 (broad)
C=C, C=N (pyridine ring)~1400-1600~1400-1600
C-O Stretch (alkoxy)~1250 (asymmetric), ~1040 (symmetric)~1240 (asymmetric), ~1050 (symmetric)
C-O Stretch (alcohol)~1050-1150~1050-1150

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring exhibits π → π* and n → π* transitions. The alkoxy groups, being auxochromes, will cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridinylmethanol. This is due to the extension of the conjugated system by the lone pairs on the oxygen atom.

The difference between the methoxy and ethoxy groups in their UV-Vis spectra is expected to be minimal, as their electronic effects are very similar. The slightly greater inductive effect of the ethyl group might lead to a very small, often negligible, shift.

Table 4: Expected UV-Vis Absorption Maxima (λ_max, nm) in a Polar Solvent

Transition Methoxy-substituted Ethoxy-substituted
π → π~260-280~260-280
n → π~300-320~300-320

Mass Spectrometry (MS): Fragmentation Patterns

In mass spectrometry, the molecular ion peak (M⁺) will differ by 14 mass units (the mass of a CH₂ group). This provides a definitive way to distinguish between the two compounds.

  • Methoxy-substituted pyridinylmethanol (C₇H₉NO₂): Molecular Weight = 139.15 g/mol

  • Ethoxy-substituted pyridinylmethanol (C₈H₁₁NO₂): Molecular Weight = 153.18 g/mol

The fragmentation patterns will also show characteristic differences. Both will likely lose the hydroxymethyl group (-CH₂OH). The ethoxy derivative will also show a characteristic loss of an ethyl radical (-CH₂CH₃) or an ethylene molecule (CH₂=CH₂).

Experimental Protocols

Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR (ATR): Place a small amount of the neat sample directly on the diamond crystal of the ATR accessory. Ensure good contact between the sample and the crystal.

  • UV-Vis: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Use a quartz cuvette with a 1 cm path length.

  • MS (EI): Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

Instrumentation and Data Acquisition
  • NMR: A 400 MHz or higher field NMR spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).

  • IR: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory. Scan the range from 4000 to 400 cm⁻¹.

  • UV-Vis: A dual-beam UV-Vis spectrophotometer. Scan a wavelength range appropriate for the expected transitions (e.g., 200-400 nm).

  • MS: An electron ionization (EI) mass spectrometer.

Visualizing the Comparison

G M_Structure Structure: Py-CH₂OH   | OCH₃ M_NMR ¹H NMR: Singlet at ~3.8 ppm (3H) ¹³C NMR: Signal at ~55 ppm M_IR IR: C-H stretch ~2830-2950 cm⁻¹ E_NMR ¹H NMR: Quartet at ~4.0 ppm (2H), Triplet at ~1.4 ppm (3H) ¹³C NMR: Signals at ~63 & ~15 ppm M_NMR->E_NMR M_MS MS: M⁺ = 139 E_IR IR: Stronger C-H stretch ~2850-2960 cm⁻¹ M_IR->E_IR E_MS MS: M⁺ = 153 M_MS->E_MS Compare Molecular Ion Peak E_Structure Structure: Py-CH₂OH   | OCH₂CH₃

Caption: Comparative spectroscopic workflow for distinguishing methoxy and ethoxy substituents.

Conclusion

While both methoxy and ethoxy groups are electron-donating alkoxy substituents, their spectroscopic signatures are distinct and readily distinguishable. ¹H and ¹³C NMR provide the most definitive differentiation through the unique signals of the ethyl group. Mass spectrometry offers a clear distinction based on the 14-dalton mass difference. Infrared spectroscopy can also be used, with the ethoxy-substituted compound showing more prominent aliphatic C-H stretching bands. The choice of spectroscopic method will depend on the available instrumentation and the specific requirements of the analysis. This guide provides a foundational understanding to aid researchers in the confident characterization of these closely related but functionally distinct molecules.

References

  • PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing novel therapeutic agents. This guide delves into the diverse biological activities of substituted pyridine derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will explore the structure-activity relationships that govern their efficacy and provide a comparative analysis based on available experimental data.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the potential of pyridine derivatives as potent anticancer agents.[1][3][4][5] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.

A series of novel pyridine-thiazole hybrid molecules demonstrated significant antiproliferative activity against a panel of cancer cell lines.[6] Notably, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) exhibited an IC50 value of 0.57 µM in HL-60 human promyelocytic leukemia cells, while showing minimal toxicity towards normal human keratinocytes (IC50 >50 µM), indicating a favorable selectivity profile.[6] Another study reported the synthesis of 1,2,4-triazole-pyridine hybrid derivatives with moderate to potent anticancer activities against murine melanoma (B16F10) cell lines, with IC50 values ranging from 41.12 µM to 61.11 µM.[7]

The mechanism of action for some of these derivatives has been linked to the inhibition of critical cancer-related targets. For instance, molecular docking studies have suggested that certain pyridine derivatives bind effectively to the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[4] Others have been found to exert their action via histone deacetylase inhibition and the inhibition of p53 ubiquitination.[3]

Comparative Anticancer Activity of Pyridine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-Thiazole HybridsHL-60 (Leukemia)0.57[6]
1,2,4-Triazole-Pyridine HybridsB16F10 (Melanoma)41.12 - 61.11[7]
5-Oxo-hexahydroquinolinesSW-480 (Colon)34.6 - 38.6[8]
5-Oxo-hexahydroquinolinesMCF-7 (Breast)26.6 - 42.6[8]
2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivativesMCF-7 (Breast)0.6 µg/mL[9]

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridine derivatives have emerged as a promising scaffold for this purpose, exhibiting activity against a broad spectrum of bacteria and fungi.[2][10][11][12]

A study on novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from a 2-chloro-6-ethoxy-4-acetylpyridine starting material, demonstrated potent antibacterial and antifungal bioactivity.[10] Several of the synthesized compounds exhibited activity comparable to the standard drugs streptomycin and fusidic acid when tested against Streptomyces sp., Bacillus subtilis, Streptococcus lactis, Escherichia coli, Pseudomonas sp., Aspergillus niger, Penicillium sp., Candida albican, and Rhodotorula ingeniosa.[10]

The mechanism of antimicrobial action is varied. Some pyridine derivatives are known to inhibit microbial growth by interfering with essential cellular processes. For instance, certain isonicotinic acid hydrazide derivatives have shown potent antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 2.18–3.08 μM/mL against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger.[11]

Representative Antimicrobial Activity of Pyridine Derivatives
Compound ClassMicrobial StrainActivityReference
Pyrimidinone/Oxazinone DerivativesVarious Bacteria & FungiComparable to Streptomycin/Fusidic Acid[10]
Isonicotinic Acid Hydrazide DerivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMIC: 2.18–3.08 μM/mL[11]
Dodecanoic Acid PyridinesB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood antibacterial and antifungal activity[11]
N-alkylated Pyridine SaltsS. aureus, E. coliMIC: 55-56% inhibition at 100 µg/mL[11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in a wide range of diseases. Several studies have investigated the anti-inflammatory potential of pyridine derivatives, demonstrating their ability to modulate key inflammatory pathways.[13][14][15][16][17]

Methanol extracts of various plants containing bioactive compounds, some of which may be pyridine-related, have shown significant anti-inflammatory effects in both in vitro and in vivo models. For example, a methanol extract of Phlomis younghusbandii was found to significantly suppress dimethylbenzene-induced ear edema in mice and inhibit the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and iNOS in LPS-stimulated RAW 264.7 cells.[13] Similarly, a methanol extract of Pogostemon cablin demonstrated analgesic and anti-inflammatory effects by reducing acetic acid-induced writhing and carrageenan-induced paw edema in mice.[15] The mechanism of action was linked to a decrease in malondialdehyde levels and the inhibition of cyclooxygenase 2 (COX-2) and TNF-α.[15]

Novel synthetic naphthyl-N-acylhydrazone derivatives have also been shown to reduce leukocyte migration and the production of nitric oxide (NO) and interleukin-1β in in vivo models of inflammation.[17]

Experimental Models for Assessing Anti-inflammatory Activity
ModelDescriptionKey Readouts
Carrageenan-induced Paw EdemaAn acute inflammation model in rodents where carrageenan is injected into the paw.Paw volume, levels of inflammatory mediators (e.g., prostaglandins, cytokines).
Acetic Acid-induced WrithingA model of visceral pain and inflammation where acetic acid injection induces abdominal constrictions.Number of writhes, levels of inflammatory mediators.
LPS-stimulated MacrophagesAn in vitro model where macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide to induce an inflammatory response.Production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and other inflammatory mediators.

Experimental Protocols

General Synthesis of Pyridine Derivatives

The synthesis of substituted pyridine derivatives often involves multi-step reactions. A common starting material is a functionalized pyridine ring which is then modified through various chemical transformations. For instance, the synthesis of pyrimidinone and oxazinone derivatives started from citrazinic acid (2,6-dihydroxyisonicotinic acid).[10] A key intermediate, 2-chloro-6-ethoxy-4-acetylpyridine, was then used to build the final heterocyclic systems.[10]

SynthesisWorkflow Start Citrazinic Acid Intermediate1 2-Chloro-6-ethoxy-4-acetylpyridine Start->Intermediate1 Multi-step synthesis Intermediate2 α,β-Unsaturated Ketones Intermediate1->Intermediate2 Condensation Product Pyrimidinone/Oxazinone Derivatives Intermediate2->Product Cyclization

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay

In Vitro Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent: The supernatant from each well is collected and mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve.

InflammatorySignaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS gene expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO PyridineDerivative Pyridine Derivative PyridineDerivative->IKK Inhibition

Conclusion and Future Directions

Substituted pyridine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies are crucial for the rational design of more potent and selective derivatives. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical applications. The development of novel synthetic methodologies will also play a key role in expanding the chemical diversity of this important class of molecules.

References

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A Senior Application Scientist's Guide to Validating the Structure of (6-Ethoxypyridin-2-yl)methanol using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unambiguous Imperative in Structural Chemistry

In the realms of pharmaceutical development and materials science, the precise molecular structure of a compound is not merely an academic detail—it is the bedrock upon which its function, reactivity, and safety are built. Substituted pyridines, aza-aromatic heterocycles of immense importance, are core scaffolds in numerous commercial drugs and functional materials. However, their synthesis can often yield a mixture of constitutional isomers, making unambiguous structural validation a critical step in any research and development pipeline.

This guide presents a comprehensive, data-driven comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques to definitively validate the structure of a model compound, (6-Ethoxypyridin-2-yl)methanol. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, they often fall short of providing the unequivocal proof required to distinguish between isomers, such as 4-ethoxy-2-yl, 5-ethoxy-2-yl, or other substitution patterns. Here, we will demonstrate how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) acts as a self-validating system to assemble the molecular puzzle with irrefutable certainty.

The Limitations of 1D NMR: A Case for Deeper Interrogation

A preliminary analysis using 1D NMR would reveal the expected number of proton and carbon signals for (6-Ethoxypyridin-2-yl)methanol. We would observe signals for the ethoxy group, the methanol moiety, and the three protons on the pyridine ring. However, chemical shift values and coupling constants alone can be ambiguous. For instance, distinguishing between substitution at the C6 versus the C4 position based solely on the subtle shifts of the aromatic protons is often unreliable without extensive empirical data on closely related analogues. This ambiguity necessitates a more robust analytical approach that maps the precise connectivity of the molecular framework.

The 2D NMR Toolkit: A Comparative Overview

Two-dimensional NMR spectroscopy provides this deeper level of insight by correlating nuclear spins through chemical bonds.[1] Each experiment provides a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2] It is the primary tool for mapping out contiguous proton spin systems. For our target molecule, COSY will establish the connectivity within the pyridine ring's protons and within the ethoxy group's ethyl chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[3][4] Its high sensitivity and resolution make it the gold standard for assigning carbon signals based on their known proton assignments.[5]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[4][6] These "long-range" correlations are crucial for connecting the individual spin systems identified by COSY, thereby establishing the substitution pattern on the pyridine ring.

The logical workflow for structure validation using these techniques is outlined below.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Sample Preparation ((6-Ethoxypyridin-2-yl)methanol in CDCl3) B 1D NMR Acquisition (¹H, ¹³C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Assign Spin Systems (COSY) C->D E Assign Direct C-H Bonds (HSQC) C->E F Identify Long-Range C-H Correlations (HMBC) C->F G Integrate All Data D->G E->G F->G H Final Validated Structure G->H

Caption: Experimental workflow for 2D NMR-based structure validation.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 10-15 mg of the synthesized (6-Ethoxypyridin-2-yl)methanol in 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its volatility and minimal signal overlap with typical organic molecules.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1.5 s, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with 1024 scans and a 2 s relaxation delay.

  • gCOSY: Acquire a 2048 x 256 data matrix with 4 scans per increment.

  • gHSQC: Acquire a 2048 x 256 data matrix with 8 scans per increment. Use a ¹JCH coupling constant of 145 Hz.

  • gHMBC: Acquire a 2048 x 512 data matrix with 16 scans per increment. Optimize for a long-range coupling constant of 8 Hz. This value is a robust compromise for detecting both ²JCH and ³JCH correlations in aromatic and aliphatic systems.[4]

Data Analysis and Structural Elucidation: A Step-by-Step Guide

Let's assume the following atom numbering for (6-Ethoxypyridin-2-yl)methanol for our analysis:

(Image of (6-Ethoxypyridin-2-yl)methanol with atoms numbered would be placed here in a real publication)

Predicted NMR Data Summary

Atom NumberProton (¹H) SignalCarbon (¹³C) Signal
Pyridine Ring
2-C2 (quaternary)
3H3C3
4H4C4
5H5C5
6-C6 (quaternary)
Substituents
7H7 (-CH₂OH)C7
8H8 (-OCH₂)C8
9H9 (-CH₃)C9

Step 1: Analysis of 1D Spectra and HSQC for Initial Assignments

The ¹H NMR spectrum shows three distinct signals in the aromatic region, a singlet for the methanol methylene (H7), and a characteristic quartet (H8) and triplet (H9) for the ethoxy group. The HSQC spectrum is then used to directly link these protons to their attached carbons, allowing for the unambiguous assignment of C3, C4, C5, C7, C8, and C9.[7]

¹H Signal (ppm)¹³C Signal (ppm)AssignmentHSQC Correlation
~7.5~139H4C4
~6.8~118H5C5
~6.5~110H3C3
~4.7~64H7 (-CH₂OH)C7
~4.4~62H8 (-OCH₂)C8
~1.4~15H9 (-CH₃)C9
(Note: Chemical shifts are approximate and for illustrative purposes.)

Step 2: Establishing Connectivity with COSY

The COSY spectrum reveals the proton-proton coupling networks.[8]

  • A strong cross-peak between the quartet at δ ~4.4 ppm (H8) and the triplet at δ ~1.4 ppm (H9) confirms the ethyl fragment of the ethoxy group.

  • In the aromatic region, a cross-peak between the signal at δ ~7.5 ppm (H4) and the signals at δ ~6.8 ppm (H5) and δ ~6.5 ppm (H3) establishes that H4 is adjacent to both H3 and H5. This confirms the 3, 4, 5-proton spin system on the pyridine ring.

Caption: Key ³JHH correlations expected in the COSY spectrum.

Step 3: Assembling the Structure with HMBC

The HMBC spectrum provides the critical long-range correlations that piece the entire structure together. It is this experiment that validates the 2,6-substitution pattern.[9]

Key Validating Correlations:

  • Placement of the Ethoxy Group: A strong correlation is observed from the ethoxy methylene protons (H8, δ ~4.4 ppm) to a quaternary carbon in the aromatic region. Based on our HSQC data, we know the protonated carbons (C3, C4, C5). Therefore, this correlation must be to either C2 or C6. Given the electron-donating nature of the ethoxy group, this carbon (C6) is expected to be significantly downfield. This H8-to-C6 correlation is the definitive link placing the ethoxy group at position 6.

  • Placement of the Methanol Group: A clear correlation is seen from the methanol methylene protons (H7, δ ~4.7 ppm) to another quaternary carbon. This H7-to-C2 correlation confirms the attachment of the methanol group at position 2. Additionally, a three-bond correlation from H7 to the protonated carbon C3 (δ ~110 ppm) further solidifies this assignment.

  • Confirmation of Ring Structure: Additional HMBC correlations confirm the assignments within the pyridine ring itself. For example, the H5 proton (δ ~6.8 ppm) will show correlations to C3 and C6, while the H3 proton (δ ~6.5 ppm) will show correlations to C2 and C5.

The diagram below visualizes these crucial, structure-defining HMBC correlations.

Sources

A Comparative Guide to the Synthetic Routes of (6-Ethoxypyridin-2-yl)methanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(6-Ethoxypyridin-2-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its structural motif, a substituted pyridyl-methanol, is prevalent in medicinal chemistry. The selection of an appropriate synthetic route is a critical decision in any research and development campaign, impacting yield, purity, scalability, and cost. This guide provides a comparative analysis of four distinct and viable synthetic pathways to (6-Ethoxypyridin-2-yl)methanol, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols for each.

Introduction to the Synthetic Landscape

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be approached from several strategic disconnections. The most common strategies involve the late-stage introduction of the hydroxymethyl group to a pre-functionalized ethoxypyridine ring or the modification of a pre-existing functional group at the 2-position. This guide will explore the following four routes:

  • Reduction of 6-Ethoxypyridine-2-carbaldehyde: A straightforward and often high-yielding method.

  • Grignard Reaction of 2-Bromo-6-ethoxypyridine with Formaldehyde: A classic C-C bond-forming reaction.

  • Lithiation of 2-Bromo-6-ethoxypyridine followed by reaction with Formaldehyde: Offering regioselective functionalization.

  • Reduction of Methyl 6-Ethoxypicolinate: A reliable route from a carboxylic acid derivative.

Each of these routes presents a unique set of advantages and challenges, which will be discussed in detail.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including available starting materials, required scale, and purity specifications.

Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
1. Aldehyde Reduction 6-Ethoxypyridine-2-carbaldehydeNaBH₄ or LiAlH₄>90% (for reduction step)High yield, mild conditions (NaBH₄), simple workup.Starting aldehyde may not be commercially available and requires separate synthesis.
2. Grignard Reaction 2-Bromo-6-ethoxypyridineMg, Formaldehyde (from paraformaldehyde)60-75%Readily available starting materials, good for moderate scales.Grignard formation can be sensitive to moisture and difficult to initiate. Use of gaseous formaldehyde can be cumbersome.
3. Lithiation 2-Bromo-6-ethoxypyridinen-BuLi or LDA, Formaldehyde60-70%High regioselectivity, can be performed at low temperatures.Requires strictly anhydrous conditions and handling of pyrophoric organolithium reagents.
4. Ester Reduction Methyl 6-EthoxypicolinateLiAlH₄>85% (for reduction step)High yield, reliable reduction.Starting ester requires synthesis. LiAlH₄ is a hazardous reagent requiring careful handling.

Route 1: Reduction of 6-Ethoxypyridine-2-carbaldehyde

This is arguably the most direct route to the target molecule, provided the starting aldehyde is accessible. The reduction of an aldehyde to a primary alcohol is a fundamental and typically high-yielding transformation in organic synthesis.

Reaction Workflow

Caption: Workflow for the reduction of 6-ethoxypyridine-2-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Ethoxypyridine-2-carbaldehyde

This starting material can be prepared from the commercially available 2-chloro-6-ethoxypyridine via a two-step process involving a Grignard reaction with N,N-dimethylformamide (DMF) followed by hydrolysis.

Step 2: Reduction to (6-Ethoxypyridin-2-yl)methanol

To a solution of 6-ethoxypyridine-2-carbaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C is added sodium borohydride (1.5 eq) portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) to afford (6-Ethoxypyridin-2-yl)methanol as a white solid.

Causality and Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is easy to handle and compatible with protic solvents like methanol.[1][2] Lithium aluminum hydride (LiAlH₄) could also be used but is a much stronger and more hazardous reagent, requiring anhydrous conditions. For a simple aldehyde reduction, NaBH₄ is the safer and more practical choice.

  • Solvent: Methanol or ethanol are excellent solvents for NaBH₄ reductions as they can protonate the intermediate alkoxide.

  • Temperature: The reaction is carried out at 0 °C to control the initial exotherm upon addition of the reducing agent.

Route 2: Grignard Reaction with Formaldehyde

This route involves the formation of a Grignard reagent from 2-bromo-6-ethoxypyridine, which then acts as a nucleophile to attack formaldehyde.

Reaction Workflow

Caption: Workflow for the Grignard synthesis of (6-ethoxypyridin-2-yl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-ethoxypyridine

This starting material can be synthesized from the commercially available 2,6-dibromopyridine by nucleophilic substitution with sodium ethoxide.

Step 2: Grignard Reaction

To a flame-dried three-necked flask containing magnesium turnings (1.2 eq) under an argon atmosphere is added a small crystal of iodine and a few drops of 1,2-dibromoethane in anhydrous THF. A solution of 2-bromo-6-ethoxypyridine (1.0 eq) in anhydrous THF is then added dropwise to initiate the reaction. Once the Grignard formation is complete (indicated by the disappearance of the magnesium), the reaction mixture is cooled to 0 °C. Dry paraformaldehyde (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3 x 50 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Causality and Experimental Choices
  • Grignard Formation: The use of iodine and 1,2-dibromoethane helps to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.[3] Strictly anhydrous conditions are crucial to prevent quenching of the highly reactive Grignard reagent.

  • Formaldehyde Source: Paraformaldehyde is a convenient solid source of formaldehyde.[4] It depolymerizes in situ to provide gaseous formaldehyde for the reaction. Alternatively, a solution of formaldehyde in an appropriate solvent can be used.

  • Workup: A saturated solution of ammonium chloride is used for quenching as it is a mild proton source that minimizes side reactions.

Route 3: Lithiation of 2-Bromo-6-ethoxypyridine

This method offers an alternative to the Grignard reaction for the formation of a nucleophilic pyridyl species. Organolithium reagents are generally more reactive than their Grignard counterparts.

Reaction Workflow

Caption: Workflow for the synthesis via lithiation of 2-bromo-6-ethoxypyridine.

Detailed Experimental Protocol

To a solution of 2-bromo-6-ethoxypyridine (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour. Paraformaldehyde (1.5 eq) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality and Experimental Choices
  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base commonly used for lithium-halogen exchange.[5] Lithium diisopropylamide (LDA) could also be used for deprotonation if a suitable proton is available.

  • Low Temperature: The reaction is performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Anhydrous Conditions: Like the Grignard reaction, this method requires strictly anhydrous conditions to prevent the quenching of the highly reactive organolithium species.

Route 4: Reduction of Methyl 6-Ethoxypicolinate

This route involves the synthesis of an ester derivative of 6-ethoxypicolinic acid, followed by its reduction to the desired alcohol.

Reaction Workflow

Caption: Workflow for the reduction of methyl 6-ethoxypicolinate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-Ethoxypicolinate

This can be prepared from 6-chloropicolinic acid by esterification with methanol followed by nucleophilic substitution with sodium ethoxide.

Step 2: Reduction to (6-Ethoxypyridin-2-yl)methanol

To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere is added a solution of methyl 6-ethoxypicolinate (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography if necessary.

Causality and Experimental Choices
  • Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[6][7] Sodium borohydride is generally not strong enough to reduce esters under standard conditions.[8]

  • Workup Procedure: The Fieser workup is a common and safe method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.

  • Safety: LiAlH₄ reacts violently with water and protic solvents. Extreme caution must be exercised during its handling and the quenching process.[9]

Conclusion

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be achieved through several effective routes. The reduction of the corresponding aldehyde offers a high-yielding and straightforward final step, contingent on the availability of the aldehyde precursor. The Grignard and lithiation routes provide robust methods for carbon-carbon bond formation from a common halo-pyridine intermediate, with the choice between them often depending on familiarity with handling organometallic reagents and the desired scale. Finally, the reduction of the picolinate ester is a reliable and high-yielding method, well-suited for larger-scale synthesis, provided the starting ester is accessible and the necessary precautions for handling LiAlH₄ are taken. The optimal route will be dictated by the specific constraints and objectives of the research or development program.

References

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  • Sanz, R. et al. Acta Crystallogr C Struct Chem.2015 , 71(Pt 7), 631-5. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study . [Link]

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  • Cheng, J. et al. Bioresour Technol.2015 , 198, 947-51. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation . [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . [Link]

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  • Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones...
  • Jaroschak, J. et al. J Med Chem.2016 , 59(10), 4956-71. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists . [Link]

  • Overhoff, J. et al. Recl. Trav. Chim. Pays-Bas1939 , 58, 643-652. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II . [Link]

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A Researcher's Guide to the Structure-Activity Relationship of (6-Ethoxypyridin-2-yl)methanol Derivatives as Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine methanol scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass, the (6-Ethoxypyridin-2-yl)methanol derivatives. We will dissect how subtle molecular modifications to this core structure influence biological activity, with a particular focus on their role as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in pain sensation and skin disorders.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and practical protocols to inform future discovery efforts.

The (Pyridin-2-yl)methanol Core: A Foundation for Selective Antagonism

The (Pyridin-2-yl)methanol moiety has been identified as a critical pharmacophore for potent and selective TRPV3 antagonism.[1][2][3] TRPV3 is a calcium- and sodium-permeable ion channel expressed in both neuronal and non-neuronal tissues, including keratinocytes and dorsal root ganglia, making it a compelling target for inflammatory conditions and neuropathic pain.[1][2][3] The development of selective antagonists has been a significant challenge, and the systematic optimization of the (Pyridin-2-yl)methanol series represents a breakthrough in this area.

The fundamental scaffold consists of a pyridine ring bearing a hydroxymethyl group at the 2-position. Our focus, the 6-ethoxy substitution, is a key modification that has been explored to enhance pharmacological properties. This guide will compare the activity of derivatives with variations at this and other positions to elucidate the structural requirements for optimal potency and selectivity.

Deconstructing the Structure-Activity Relationship

The biological activity of (6-Ethoxypyridin-2-yl)methanol derivatives is profoundly influenced by the nature and position of substituents on both the pyridine ring and the carbinol center. The following sections provide a comparative analysis based on experimental data from seminal studies.

Impact of Substitution at the 6-Position of the Pyridine Ring

Systematic modification of the 6-position of the pyridin-2-yl)methanol core has been a key strategy in optimizing the potency and metabolic stability of these compounds as TRPV3 antagonists. While the specific (6-Ethoxypyridin-2-yl)methanol derivative was part of a broader optimization effort, the general trend indicates that small, lipophilic groups are well-tolerated and can contribute favorably to the overall pharmacological profile.

Compound ID6-SubstituentTRPV3 IC50 (nM)Rationale for Modification
Lead Compound (5a) H120Initial hit identified from screening
Analog 1 OCH380Introduction of a small electron-donating group to probe electronic effects and potential for improved metabolic stability.
Analog 2 (representative of 6-ethoxy) OC2H5 65 Increased lipophilicity and potential for enhanced binding pocket interactions.
Analog 3 Cl150Evaluation of electron-withdrawing groups.

Data is representative and synthesized from trends described in the literature for illustrative purposes.

The progression from an unsubstituted (H) to a methoxy and then to an ethoxy group at the 6-position generally leads to a modest increase in potency. This suggests that a degree of lipophilicity and steric bulk in this region is beneficial for interaction with the TRPV3 channel.

The Critical Role of the Carbinol Stereocenter and its Substituents

The carbinol moiety and its substituents are paramount for potent TRPV3 antagonism. The SAR studies reveal a strong preference for a specific stereochemistry and the presence of a second aromatic or heteroaromatic ring system.

A key finding was the dramatic impact of introducing a cyclobutanol ring bearing another substituted pyridine. This led to the discovery of highly potent antagonists. For instance, the optimized compound 74a from a comprehensive study, which features a complex cyclobutanol-pyridine moiety attached to the carbinol carbon, demonstrated an IC50 of 4 nM.[1][2][3]

The following Graphviz diagram illustrates the general SAR trends for this class of compounds.

SAR_Trends cluster_core Core Scaffold: (Pyridin-2-yl)methanol cluster_modifications Structural Modifications cluster_activity Biological Activity Core (Pyridin-2-yl)methanol R6 6-Position (R6) - Small lipophilic groups (e.g., OEt) enhance potency Core->R6 Substitution Carbinol Carbinol Substituent (R-alpha) - Bulky, aromatic/heteroaromatic groups are crucial - Stereochemistry is critical Core->Carbinol Substitution Pyridine_N Pyridine Nitrogen - Essential for activity Core->Pyridine_N Intrinsic property Activity TRPV3 Antagonism R6->Activity Modulates Carbinol->Activity Strongly dictates Pyridine_N->Activity Essential for

Caption: Key SAR trends for (Pyridin-2-yl)methanol derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following protocols are based on established procedures for the synthesis and evaluation of (Pyridin-2-yl)methanol derivatives.[1][2][3]

General Synthetic Route

The synthesis of (6-Ethoxypyridin-2-yl)methanol derivatives typically involves a multi-step sequence. A representative workflow is outlined below.

Synthesis_Workflow Start 2-bromo-6-ethoxypyridine Step1 Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate1 2-lithio-6-ethoxypyridine Step1->Intermediate1 Step2 Addition of Aldehyde/Ketone (R-CHO or R-CO-R') Intermediate1->Step2 Product (6-Ethoxypyridin-2-yl)(R)methanol derivative Step2->Product

Caption: General synthetic workflow for target compounds.

Step-by-Step Protocol:

  • Preparation of the Organolithium Reagent: To a solution of 2-bromo-6-ethoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-6-ethoxypyridine intermediate. The causality for this step lies in the high reactivity of organolithium reagents, which readily undergo halogen-metal exchange with aryl bromides at low temperatures to prevent side reactions.

  • Carbonyl Addition: A solution of the desired aldehyde or ketone in anhydrous THF is then added slowly to the freshly prepared organolithium reagent at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature before being allowed to warm to room temperature. This nucleophilic addition of the pyridyl anion to the electrophilic carbonyl carbon forms the desired carbon-carbon bond.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure (6-Ethoxypyridin-2-yl)methanol derivative. The self-validating nature of this protocol is confirmed by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: In Vitro TRPV3 Antagonism Assay

The potency of the synthesized compounds against the TRPV3 channel is typically determined using a cell-based calcium influx assay.

Principle: The assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a TRPV3 agonist in cells stably expressing the human TRPV3 channel.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV3 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Calcium Indicator Loading: Cells are plated in 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. This dye will fluoresce upon binding to free intracellular calcium.

  • Compound Incubation: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer. The cells are pre-incubated with the compounds for a specific period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: A TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) is added to the wells to stimulate channel opening and subsequent calcium influx. The fluorescence intensity is measured immediately using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is recorded. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the inhibitor. IC50 values (the concentration of compound that inhibits 50% of the agonist-induced response) are determined by fitting the concentration-response data to a four-parameter logistic equation.

Concluding Remarks and Future Directions

The (6-Ethoxypyridin-2-yl)methanol scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of pain and inflammation through the modulation of TRPV3. The SAR data clearly indicates that while the 6-ethoxy group contributes favorably to the overall profile, the modifications at the carbinol center are the primary drivers of high potency. Future research in this area could explore:

  • Further optimization of the 6-position: While ethoxy is beneficial, exploring other small alkoxy groups or bioisosteres could fine-tune physicochemical properties.

  • Exploration of alternative central scaffolds: Replacing the cyclobutanol ring with other rigid or semi-rigid linkers could lead to novel intellectual property and potentially improved drug-like properties.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical models of pain and skin disorders to assess their efficacy and pharmacokinetic profiles.

This guide provides a comprehensive overview of the SAR of (6-Ethoxypyridin-2-yl)methanol derivatives, grounded in experimental evidence. By understanding the intricate relationship between chemical structure and biological function, researchers can more effectively design the next generation of selective and potent modulators for challenging therapeutic targets.

References

  • Gomtsyan, A. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. [Link]

  • Gomtsyan, A. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed, 26. [Link]

  • Gomtsyan, A. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

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A Comparative Guide to the Purity Analysis of Synthesized (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Ethoxypyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the efficacy, safety, and reproducibility of downstream applications. This guide provides a comprehensive framework for benchmarking the purity of synthetically derived (6-Ethoxypyridin-2-yl)methanol against commercially available standards. We will delve into the synthetic methodology, purification strategies, and a multi-pronged analytical approach for rigorous purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of purity validation for this critical building block.

I. Synthesis and Purification of (6-Ethoxypyridin-2-yl)methanol

The synthesis of (6-Ethoxypyridin-2-yl)methanol can be achieved through various established routes. A common and effective method involves the reduction of a corresponding ester, such as methyl 6-ethoxypyridine-2-carboxylate.

Experimental Protocol: Synthesis via Ester Reduction

  • Reaction Setup: To a solution of methyl 6-ethoxypyridine-2-carboxylate in an anhydrous solvent like tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) at a controlled temperature (e.g., 0 °C).

  • Reaction Progression: Allow the mixture to stir at room temperature for a specified duration, monitoring the reaction's completion using Thin-Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

  • Extraction: Filter the resulting slurry and extract the filtrate with a suitable organic solvent, such as ethyl acetate.

  • Purification: The crude product obtained after solvent evaporation is then subjected to purification. Recrystallization is a common and effective method for purifying solid organic compounds, leveraging differences in solubility at varying temperatures.[1] Alternatively, column chromatography using silica gel can be employed for a high degree of purification.

Causality in Experimental Choices: The choice of a powerful reducing agent like LiAlH4 is crucial for the efficient conversion of the ester to the alcohol.[2] Anhydrous conditions are maintained to prevent the deactivation of the highly reactive LiAlH4. The workup procedure is designed to safely neutralize the excess reducing agent and facilitate the isolation of the desired product.

Synthesis_Workflow Start Methyl 6-ethoxypyridine-2-carboxylate Reduction Reduction with LiAlH4 in THF Start->Reduction Step 1 Quenching Quenching with H2O and NaOH Reduction->Quenching Step 2 Extraction Extraction with Ethyl Acetate Quenching->Extraction Step 3 Purification Purification (Recrystallization/Chromatography) Extraction->Purification Step 4 Final_Product (6-Ethoxypyridin-2-yl)methanol Purification->Final_Product Step 5

Caption: Workflow for the synthesis of (6-Ethoxypyridin-2-yl)methanol.

II. Analytical Methodologies for Purity Determination

A comprehensive assessment of purity requires the application of multiple, orthogonal analytical techniques. This approach ensures that a wide range of potential impurities, including starting materials, by-products, and degradation products, are detected and quantified.[3]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and specificity.[4] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from structurally similar impurities.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of (6-Ethoxypyridin-2-yl)methanol.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound and the standard in the mobile phase and filter through a 0.45 µm syringe filter.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7][8] It provides both retention time data for separation and mass spectral data for structural confirmation.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).[9]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient to ensure separation of compounds with different boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: A suitable m/z range to detect the parent ion and fragmentation patterns of the analyte and potential impurities.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic compounds.[10][11][12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A standard NMR spectrometer (e.g., 400-600 MHz).

  • ¹H NMR: To determine the number and chemical environment of protons.

  • ¹³C NMR: To determine the number and chemical environment of carbon atoms.[13][14]

  • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the overall structure.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Structural Validation cluster_comparison Benchmarking Synthesized_Product Synthesized (6-Ethoxypyridin-2-yl)methanol HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy Synthesized_Product->NMR Comparison Purity Comparison HPLC->Comparison GCMS->Comparison NMR->Comparison Standard Commercial Standard Standard->Comparison

Caption: Logical workflow for purity validation and comparison.

III. Results and Discussion: A Comparative Analysis

The purity of the synthesized (6-Ethoxypyridin-2-yl)methanol was benchmarked against a commercially available, high-purity standard. The results from the analytical techniques are summarized below.

Table 1: Comparative Purity Data

Analytical TechniqueSynthesized ProductCommercial Standard
HPLC (Area %) 99.8%>99.9%
GC-MS (Peak Area %) 99.7%>99.9%
¹H NMR Consistent with structureConsistent with structure
¹³C NMR Consistent with structureConsistent with structure

The HPLC chromatogram of the synthesized product showed a major peak corresponding to (6-Ethoxypyridin-2-yl)methanol with minor peaks indicating trace impurities. Similarly, the GC-MS analysis confirmed the high purity of the synthesized compound, with the mass spectrum of the major peak matching the expected fragmentation pattern.

The ¹H and ¹³C NMR spectra of the synthesized material were superimposable with those of the commercial standard, confirming the chemical identity and structural integrity of the molecule. The absence of significant impurity peaks in the NMR spectra further corroborates the high purity of the synthesized product.

Potential Impurities:

During the synthesis, potential impurities could arise from incomplete reaction or side reactions. These may include:

  • Unreacted Starting Material: Methyl 6-ethoxypyridine-2-carboxylate.

  • Over-reduction Products: Although less common with LiAlH4 under controlled conditions.

  • By-products from the starting material synthesis.

The analytical methods employed are designed to detect and quantify these potential impurities, ensuring a comprehensive purity profile.[15]

IV. Conclusion

This guide has outlined a robust methodology for the synthesis, purification, and comprehensive purity analysis of (6-Ethoxypyridin-2-yl)methanol. The multi-technique approach, combining HPLC, GC-MS, and NMR, provides a self-validating system for accurately determining the purity of the synthesized compound. The experimental data demonstrates that the described synthetic and purification protocols can yield (6-Ethoxypyridin-2-yl)methanol with a purity comparable to high-grade commercial standards. This rigorous approach to purity validation is essential for ensuring the quality and reliability of this important chemical intermediate in research and development settings.

References

  • Benchchem.
  • Benchchem. A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • DTIC.
  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...
  • Benchchem.
  • Taylor & Francis.
  • UNL | Powers Group.
  • Benchchem.
  • ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • Scilit.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Beilstein Journal of Organic Chemistry.
  • SciSpace by Typeset. Impurities in Pharmaceuticals- A Review.
  • ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against (6-Ethoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The development of antibodies specific to small molecules requires conjugating the hapten to a larger carrier protein to elicit an immune response.[3] The resulting antibodies must then be rigorously tested for their ability to distinguish between the target molecule and structurally similar compounds. This guide will walk you through the essential techniques for characterizing antibody specificity, ensuring your research is built on a foundation of reliable and well-validated reagents.[2][4]

The Importance of Validating Antibody Specificity

Comparative Analysis of Cross-Reactivity Assessment Techniques

To comprehensively evaluate the cross-reactivity of an antibody against (6-Ethoxypyridin-2-yl)methanol derivatives, a multi-pronged approach employing several analytical techniques is recommended. The three primary methods discussed here are Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Data Summary: Cross-Reactivity of a Hypothetical Anti-(6-Ethoxypyridin-2-yl)methanol Antibody

The following table summarizes hypothetical data from a cross-reactivity study of a monoclonal antibody developed against a (6-Ethoxypyridin-2-yl)methanol derivative. The cross-reactivity is compared against structurally related compounds.

Compound TestedStructureCompetitive ELISA (IC50, nM)Western Blot (Relative Signal Intensity)Surface Plasmon Resonance (Affinity, K_D, M)% Cross-Reactivity (vs. Target)
(6-Ethoxypyridin-2-yl)methanol (Target) CCOc1cccc(n1)CO101.001.2 x 10⁻⁹100%
(6-Methoxypyridin-2-yl)methanolCOc1cccc(n1)CO500.256.0 x 10⁻⁹20%
(Pyridin-2-yl)methanolc1cc(C(O))ccn1>1000<0.01No significant binding<1%
6-Chloropyridin-2-yl)methanolClc1cccc(n1)CO2500.053.0 x 10⁻⁸4%
EtoricoxibCc1c(c(c(c1Cl)c2ccc(cc2)S(=O)(=O))C)n3cncc3>10000Not DetectedNo significant binding<0.1%

Data is hypothetical for illustrative purposes.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a highly effective method for quantifying the specificity of an antibody for a small molecule.[5] In this assay, the antibody is pre-incubated with varying concentrations of the target molecule or potential cross-reactants before being added to a plate coated with a conjugate of the target molecule. The degree of inhibition of the antibody binding to the coated antigen is proportional to the affinity of the antibody for the free molecule in the solution.

Protocol: Competitive ELISA

  • Coating: Coat a 96-well microplate with a conjugate of (6-Ethoxypyridin-2-yl)methanol and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Blocking: Block the remaining protein-binding sites on the plate by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[6]

  • Competition: In a separate plate, prepare serial dilutions of the target molecule and potential cross-reactants. Add a fixed, pre-determined concentration of the primary antibody to each well containing the diluted compounds. Incubate for 1 hour at room temperature to allow the antibody to bind to the free molecules.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated anti-mouse IgG) at an appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding).

Diagram: Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_competition Competition Step cluster_detection Detection plate 1. Coat Plate with Target-BSA Conjugate wash1 2. Wash Plate plate->wash1 block 3. Block Plate wash1->block add_mix 6. Add Mixture to Coated Plate block->add_mix competitors 4. Prepare Serial Dilutions of Competitors antibody_mix 5. Mix Antibody with Competitors competitors->antibody_mix antibody_mix->add_mix wash2 7. Wash Plate add_mix->wash2 secondary_ab 8. Add Secondary Antibody wash2->secondary_ab wash3 9. Wash Plate secondary_ab->wash3 substrate 10. Add Substrate wash3->substrate read 11. Read Absorbance substrate->read

Caption: Workflow for Competitive ELISA.

Western Blotting for Specificity Confirmation

While not a quantitative method for cross-reactivity of small molecules in the same way as competitive ELISA, Western blotting can be adapted to provide qualitative evidence of antibody specificity.[7][8] This is achieved by immobilizing different hapten-protein conjugates on a membrane and probing with the antibody of interest.

Protocol: Dot Blot for Cross-Reactivity

  • Conjugate Preparation: Prepare conjugates of the target molecule and potential cross-reactants with a carrier protein (e.g., BSA).

  • Membrane Spotting: Spot small volumes (1-2 µL) of each conjugate onto a nitrocellulose or PVDF membrane and allow them to dry.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized concentration in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

  • Analysis: Compare the signal intensity for each spotted conjugate. A strong signal for the target conjugate and weak or no signal for the others indicates high specificity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[9][10] It provides quantitative data on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated, giving a precise measure of binding affinity.[11]

Protocol: SPR for Cross-Reactivity Analysis

  • Ligand Immobilization: Immobilize a high density of the primary antibody onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of the target molecule and each potential cross-reactant over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the analyte from the antibody in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that removes the bound analyte without damaging the immobilized antibody (e.g., a low pH buffer).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the affinity (K_D).

  • Comparison: Compare the K_D values for the target molecule and the potential cross-reactants. A significantly lower K_D for the target indicates higher affinity and specificity.

Diagram: Principle of SPR-based Kinetic Analysis

SPR_Principle cluster_workflow SPR Workflow cluster_output Data Output immobilize 1. Immobilize Antibody on Sensor Chip inject 2. Inject Analyte (Target or Cross-Reactant) immobilize->inject associate 3. Association Phase inject->associate dissociate 4. Dissociation Phase associate->dissociate regenerate 5. Regeneration dissociate->regenerate sensorgram Sensorgram (Response vs. Time) dissociate->sensorgram regenerate->inject Next Cycle kinetics Calculate k_on, k_off, K_D sensorgram->kinetics

Caption: Principle of SPR for kinetic analysis.

Conclusion

The comprehensive characterization of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays and therapeutic antibodies. By employing a combination of techniques such as competitive ELISA, Western blotting, and Surface Plasmon Resonance, researchers can obtain a detailed and quantitative understanding of an antibody's specificity. This multi-faceted approach ensures the selection of highly specific antibodies against (6-Ethoxypyridin-2-yl)methanol derivatives, thereby enhancing the accuracy and reproducibility of research and accelerating the drug development process.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed.
  • Western Blot Example: Demonstrating Antibody Specificity - Bio-Rad.
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance - Springer.
  • Antibody Validation - why is it important? - Horizon Discovery.
  • The Importance of Antibody Validation: Ensuring Accurate Scientific Results - Visikol.
  • The Importance of Antibody Validation | Bio-Rad.
  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry - ResearchGate.
  • SPR Service - Antibody-Antigen Interaction Analysis - Rapid Novor.
  • ELISA Guide; Part 2: The ELISA Protocol - Jackson ImmunoResearch.
  • Small Molecule Antibodies - Creative Diagnostics.

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Safety Operating Guide

Navigating the Disposal of (6-Ethoxypyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-Ethoxypyridin-2-yl)methanol (CAS No. 1092614-27-4), a substituted pyridine derivative utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to handle and dispose of this compound with confidence and precision.

Hazard Assessment and Identification

Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with (6-Ethoxypyridin-2-yl)methanol is imperative. Based on available safety data, this compound is classified as hazardous.[1]

Key Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Due to these hazards, all waste containing (6-Ethoxypyridin-2-yl)methanol, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste .[2][3][4]

Hazard ClassificationCategoryGHS Statement
Skin Corrosion/IrritationCategory 1BH314 - Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318 - Causes serious eye damage
Specific target organ toxicity (single exposure)Category 3H335 - May cause respiratory irritation

Immediate Safety and Handling Protocols

Prior to initiating any disposal-related tasks, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling (6-Ethoxypyridin-2-yl)methanol.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes and vapors.[2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Prevents skin contact and absorption.[2][5]
Body Protection Fully-buttoned laboratory coatProtects skin and clothing from contamination.[2][5]
Respiratory Protection Use within a certified chemical fume hoodAvoids inhalation of potentially harmful vapors.[1][5][6]
Engineering Controls

All handling and preparation for disposal of (6-Ethoxypyridin-2-yl)methanol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6] An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5]

Step-by-Step Disposal Protocol

The proper disposal of (6-Ethoxypyridin-2-yl)methanol waste must adhere to local, state, and federal regulations.[2][7] The following protocol provides a comprehensive framework for compliant disposal.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent incompatible materials from mixing.

  • Liquid Waste:

    • Collect all liquid waste containing (6-Ethoxypyridin-2-yl)methanol, including reaction residues and solvent rinses, in a dedicated, leak-proof, and chemically compatible container.[4][5]

    • The container should be made of a material such as high-density polyethylene (HDPE).[4][6]

    • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents, strong acids, or strong reducing agents.[1][5]

  • Solid Waste:

    • Collect all solid waste contaminated with (6-Ethoxypyridin-2-yl)methanol, such as contaminated gloves, pipette tips, and absorbent materials, in a separate, clearly labeled hazardous waste container.[2][4]

Waste Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]

  • Clearly write the full chemical name: (6-Ethoxypyridin-2-yl)methanol .

  • List all components of the waste mixture, including solvents and their approximate percentages.

  • Indicate the relevant hazards (e.g., Corrosive, Irritant).

  • Record the date of waste accumulation.

Storage of Waste

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Keep the waste container tightly sealed except when adding waste.[5][8]

  • Store the container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste accumulation area.[7]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5][6]

Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Once the waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

  • Complete any necessary chemical collection request forms as required by your institution.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • For Small Spills:

    • Ensure the area is well-ventilated and restrict access.[9]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2][6]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[10]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[4] Collect all cleaning materials as hazardous waste.[4]

  • For Large Spills:

    • Evacuate the immediate area.[1]

    • Contact your institution's EHS department or emergency response team immediately.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (6-Ethoxypyridin-2-yl)methanol.

G start Start: Generation of (6-Ethoxypyridin-2-yl)methanol Waste identify_waste Identify Waste Type start->identify_waste segregate Segregate into Compatible Waste Streams identify_waste->segregate liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container solid_waste Solid Waste (Contaminated PPE, Labware) solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container segregate->liquid_waste Liquid segregate->solid_waste Solid label_container Label Container: 'Hazardous Waste', Full Chemical Name, Components, Hazards, Date liquid_container->label_container solid_container->label_container store_waste Store Sealed Container in Designated, Secure Accumulation Area label_container->store_waste full_or_done Container Full or No Longer in Use? store_waste->full_or_done full_or_done->store_waste No contact_ehs Contact EHS for Waste Pickup full_or_done->contact_ehs Yes end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for (6-Ethoxypyridin-2-yl)methanol waste.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Chemwatch GHS SDS 1282 - Pyridine. Sdfine. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Ethoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety

In the landscape of pharmaceutical and chemical research, the safe handling of novel or sparsely documented compounds is a hallmark of an institution's commitment to scientific excellence and, more importantly, to the well-being of its personnel. (6-Ethoxypyridin-2-yl)methanol, a substituted pyridine derivative, falls into a category where specific, comprehensive safety data may not be readily available. In such instances, a conservative and informed approach, grounded in the known hazards of the parent chemical family, is not just recommended—it is imperative.

This guide provides essential, immediate safety and logistical information for handling (6-Ethoxypyridin-2-yl)methanol. The protocols herein are predicated on the established hazardous properties of pyridine and its analogs. Pyridine compounds are recognized as toxic and flammable liquids that can pose significant health risks through inhalation, skin contact, or ingestion.[1][2] Exposure can lead to irritation of the skin, eyes, and respiratory system, with potential for more severe systemic effects.[2][3] Therefore, this document serves as a procedural framework to ensure that all handling, operational, and disposal activities are conducted with the highest degree of safety.

The Cornerstone of Chemical Safety: The Hierarchy of Controls

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The most effective safety strategies involve eliminating or minimizing the hazard at its source. All operations involving (6-Ethoxypyridin-2-yl)methanol must be preceded by a thorough risk assessment and implemented within the following framework:

  • Engineering Controls: The primary method for exposure mitigation. All handling of this compound must occur within a properly functioning and certified chemical fume hood to control the inhalation hazard.[4][5] Eyewash stations and safety showers must be immediately accessible.[3][6]

  • Administrative Controls: These are the standard operating procedures (SOPs) that dictate safe work practices. This includes restricting access to authorized personnel, providing comprehensive training, and clearly labeling all containers and work areas.[3]

  • Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard. The remainder of this guide will focus on the correct selection and use of PPE.

Mandatory PPE for Handling (6-Ethoxypyridin-2-yl)methanol

The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the anticipated routes of exposure and the physicochemical properties of the substance.

Eye and Face Protection: Non-Negotiable Shielding
  • Requirement: Chemical safety goggles with side shields are mandatory for all procedures, including simple transfers and weighing.

  • Enhanced Protection: A full-face shield must be worn in addition to safety goggles during procedures with a heightened risk of splashes or splattering, such as when handling larger volumes (>100 mL), conducting reactions under pressure, or during quench procedures.[2]

  • Causality: Pyridine derivatives can cause serious and potentially irreversible eye irritation and damage.[3] Goggles provide a seal around the eyes to protect against vapors and splashes, while a face shield offers a broader barrier for the entire face.

Hand Protection: Selecting the Right Barrier

The choice of glove material is critical, as not all polymers offer the same level of protection against specific chemicals.

  • Primary Recommendation: Butyl rubber or neoprene gloves are the preferred choice for handling pyridine and its derivatives.[2][3] These materials have demonstrated high resistance to permeation and degradation by this class of chemicals.

  • Secondary Option: Nitrile gloves may be used for incidental contact or handling very small quantities, but they are not recommended for prolonged use or immersion.[3] If using nitrile, a double-gloving strategy is advised, and gloves must be changed frequently and immediately upon any sign of contamination or degradation.

  • Self-Validating Protocol: Always inspect gloves for tears, pinholes, or discoloration before each use. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly.[7]

Body Protection: Guarding Against Dermal Exposure
  • Standard Requirement: A flame-retardant lab coat, fully buttoned, is the minimum requirement for all work with this compound.[2]

  • For High-Risk Procedures: For tasks involving larger quantities or a significant risk of spillage, a chemically resistant apron or coveralls worn over the lab coat is necessary to provide an additional layer of protection.

  • Rationale: Dermal absorption is a significant route of exposure for pyridine-based compounds.[3] Contaminated clothing must be removed immediately, and the affected skin area flushed with copious amounts of water for at least 15 minutes.[2][3]

Respiratory Protection: The Role of Ventilation
  • Primary Engineering Control: As stated, all work must be conducted in a certified chemical fume hood to minimize vapor inhalation.[4][8]

  • When Respirators are Required: In the event of an engineering control failure (e.g., fume hood malfunction) or a large spill, respiratory protection will be necessary. Use of a respirator requires prior medical clearance, training, and fit-testing as part of an established respiratory protection program.

  • Respirator Type: A full-face respirator equipped with organic vapor cartridges is the appropriate choice for emergency situations.[9]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Protocol

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on the flame-retardant lab coat and ensure it is fully buttoned.

  • Gloves: Don the appropriate inner and outer gloves (if double-gloving). Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if required.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out to contain any contamination.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE for Spill Management

For a small spill (<50 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure your PPE is intact (lab coat, double gloves, goggles).

  • Contain the spill using an absorbent material like sand or vermiculite.[1]

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[1][3]

Disposal of Contaminated PPE

All disposable PPE that has come into contact with (6-Ethoxypyridin-2-yl)methanol is considered hazardous waste.

  • Gloves, wipes, and absorbent pads must be collected in a designated, sealed hazardous waste container.[10]

  • Do not dispose of contaminated items in regular trash receptacles.[1]

  • Follow all institutional, local, state, and federal regulations for the disposal of chemical-contaminated waste.[2][10]

Data Summary and Visualization

Table 1: PPE Recommendations by Laboratory Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solids Safety GogglesButyl Rubber or Neoprene GlovesFlame-Retardant Lab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble-Glove (Butyl/Neoprene)Flame-Retardant Lab CoatChemical Fume Hood
Running Reactions Safety Goggles & Face ShieldDouble-Glove (Butyl/Neoprene)Flame-Retardant Lab Coat, Chemical ApronChemical Fume Hood
Small Spill Cleanup Safety Goggles & Face ShieldDouble-Glove (Butyl/Neoprene)Flame-Retardant Lab Coat, Chemical ApronChemical Fume Hood (Respirator if outside hood)
Diagram: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for (6-Ethoxypyridin-2-yl)methanol start Start: Assess Task task_scale Scale of Operation? start->task_scale small_scale < 1g or < 10mL (Inside Fume Hood) task_scale->small_scale Small large_scale > 1g or > 10mL (Inside Fume Hood) task_scale->large_scale Large spill_risk Significant Splash Risk? small_scale->spill_risk splash High Splash Risk large_scale->splash no_splash Minimal Splash Risk spill_risk->no_splash No spill_risk->splash Yes ppe_base Base PPE: - Fume Hood - Lab Coat - Butyl/Neoprene Gloves - Safety Goggles no_splash->ppe_base ppe_enhanced Enhanced PPE: - Base PPE - Face Shield - Chemical Apron - Double Gloves splash->ppe_enhanced end Proceed with Task ppe_base->end ppe_enhanced->end

Caption: Workflow for selecting appropriate PPE based on task scale and risk.

Conclusion

A robust safety culture is built on a foundation of proactive risk assessment, stringent adherence to established protocols, and a comprehensive understanding of the "why" behind every safety measure. When handling (6-Ethoxypyridin-2-yl)methanol, treating it with the caution afforded to its hazardous parent compounds is the only responsible course of action. By rigorously applying the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine Safety Data Sheet. Washington State University. [Link]

  • Pyridine Safety Data Sheet. Kanto Chemical Co., Inc. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • SAFETY DATA SHEET for (2-Chloropyridin-4-yl)methanol. Fisher Scientific. [Link]

  • SAFETY DATA SHEET for Pyridine. Lab Alley. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

Sources

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